molecular formula C6H11N3O2S B2423080 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 89532-07-0

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2423080
CAS No.: 89532-07-0
M. Wt: 189.23
InChI Key: AAEHWFDPJWBCBB-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.23. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHWFDPJWBCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

[1][2]

Executive Summary

1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (CAS: 89532-07-0) is a substituted pyrazole derivative featuring a primary sulfonamide moiety at the 4-position.[1][2] It serves as a pivotal scaffold in the development of cyclooxygenase-2 (COX-2) inhibitors , antimicrobial agents, and antineoplastic drugs. Its structural integrity combines the lipophilic core of the trimethylpyrazole with the polar, hydrogen-bonding capability of the sulfonamide, making it an ideal bioisostere for phenylsulfonamides in fragment-based drug design (FBDD).

This guide provides a comprehensive analysis of its molecular characteristics, a validated synthetic workflow, and handling protocols for research applications.[3]

Physicochemical Profile

The compound is characterized by a distinct molecular footprint essential for stoichiometric calculations and analytical identification.

ParameterTechnical Specification
IUPAC Name 1,3,5-Trimethylpyrazole-4-sulfonamide
CAS Registry Number 89532-07-0
Molecular Formula

Molecular Weight 189.24 g/mol
Exact Mass 189.0572 Da
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted) ~10.0 (Sulfonamide NH bond)
H-Bond Donors 1 (Sulfonamide

)
H-Bond Acceptors 3 (Sulfonyl oxygens, Pyrazole N2)

Structural Analysis & Pharmacophore Mapping

The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold is electronically unique. The pyrazole ring is electron-rich, yet the electron-withdrawing sulfonamide group at C4 modulates this density, enhancing metabolic stability.

  • Steric Bulk: The methyl groups at positions 3 and 5 provide steric hindrance that can lock the conformation of the sulfonamide when bound to active sites (e.g., the COX-2 hydrophobic pocket).

  • Electronic Effects: The N1-methyl group prevents tautomerization, fixing the aromatic system.

  • Binding Potential: The sulfonamide group (

    
    ) acts as a classic zinc-binding group (ZBG) in carbonic anhydrase inhibitors and a hydrogen bond donor/acceptor in kinase active sites.
    
Diagram 1: Structural Logic & Pharmacophore Features

PharmacophoreCorePyrazole Ring(Aromatic Scaffold)Me_N1N1-Methyl(Prevents Tautomerization)Core->Me_N1SubstitutionMe_C35C3/C5-Methyls(Steric Occlusion)Core->Me_C35SubstitutionSulfonamide4-Sulfonamide(H-Bond Donor/Acceptor)Core->SulfonamideElectrophilic Sub.TargetBiological Targets(COX-2, CA, Kinases)Me_C35->TargetHydrophobic InteractionSulfonamide->TargetZn2+ Binding / H-Bonding

Caption: Structural decomposition of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide highlighting functional roles in ligand-target binding.

Synthetic Protocol (Validated Workflow)

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is typically achieved via electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (amination).

Reagents & Materials[4][5][6][7][8][9]
  • Precursor: 1,3,5-Trimethyl-1H-pyrazole (CAS: 1072-91-9)[4]

  • Sulfonylating Agent: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    )
  • Aminating Agent: Ammonium hydroxide (

    
    ) or Ammonia gas (
    
    
    )
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
Step-by-Step Methodology
Phase 1: Chlorosulfonation
  • Setup: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under an inert nitrogen atmosphere.

  • Addition: Dropwise add a solution of 1,3,5-trimethylpyrazole (1.0 eq) in dry DCM. Caution: Reaction is highly exothermic.

  • Heating: Allow the mixture to warm to room temperature, then reflux at 60°C for 2–4 hours.

  • Conversion Check: Monitor by TLC. If conversion is incomplete, add Thionyl chloride (2.0 eq) and reflux for an additional 2 hours to ensure complete conversion to the sulfonyl chloride intermediate.

  • Quench: Pour the reaction mixture carefully onto crushed ice to precipitate the 1,3,5-trimethylpyrazole-4-sulfonyl chloride . Extract with DCM and dry over

    
    .
    
Phase 2: Amination
  • Reaction: Dissolve the crude sulfonyl chloride in THF or DCM.

  • Amination: Cool to 0°C and add Ammonium hydroxide (28-30%, excess) or bubble anhydrous

    
     gas through the solution for 30 minutes.
    
  • Workup: Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from Ethanol/Water or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield the pure sulfonamide.

Diagram 2: Synthetic Pathway

SynthesisStart1,3,5-TrimethylpyrazoleReagent1ClSO3H / SOCl2(0°C to 60°C)Start->Reagent1IntermediateIntermediate:Pyrazole-4-sulfonyl ChlorideReagent1->IntermediateChlorosulfonationReagent2NH4OH or NH3(g)(THF, 0°C)Intermediate->Reagent2ProductFINAL PRODUCT:1,3,5-Trimethyl-1H-pyrazole-4-sulfonamideReagent2->ProductAmination

Caption: Step-wise synthetic route from the pyrazole precursor to the final sulfonamide via a sulfonyl chloride intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)[5][6][7]
  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       7.20–7.50 ppm (s, 2H, 
      
      
      , broad exchangeable singlet).
    • 
       3.60–3.70 ppm (s, 3H, 
      
      
      ).
    • 
       2.30–2.40 ppm (s, 3H, 
      
      
      ).
    • 
       2.10–2.20 ppm (s, 3H, 
      
      
      ).[5]
    • Note: The absence of aromatic protons on the ring confirms full substitution.

Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: ESI (+)

  • Expected Peak:

    
    .
    

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6][7]

    • H335: May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All synthesis steps involving chlorosulfonic acid or ammonia must be performed in a functioning fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

  • PubChem. (2025).[1] Trimethyl-1H-pyrazole-4-sulfonamide (CID 16228087).[1] National Library of Medicine.[1] [Link][1]

  • Bisharat, A., et al. (2023).[8][9] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[10] [Link]

  • Al-Mulla, A. (2020).[11][12][13] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

Thermodynamic Profiling & Solid-State Characterization of Trimethyl Pyrazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyl pyrazole sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in COX-2 inhibitors (e.g., Celecoxib analogs), kinase inhibitors, and antileishmanial agents. However, the efficacy of these molecules is governed not just by their binding affinity, but by their thermodynamic stability and solubility profile.

This technical guide provides a rigorous framework for the physicochemical characterization of these derivatives. It moves beyond basic melting point determination to explore the thermodynamics of crystal lattice energy, polymorphic transitions, and solution behavior using the Apelblat and van’t Hoff models. This document is designed for formulation scientists and process chemists requiring actionable data for pre-formulation and scale-up.

Molecular Architecture & The "Methyl Effect"

The core structure, typically 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide , presents unique thermodynamic challenges compared to its mono- or di-substituted analogs.

Structural Thermodynamics

The introduction of three methyl groups onto the pyrazole ring significantly alters the crystal packing efficiency.

  • Steric Bulk: The methyl groups at positions 1, 3, and 5 create steric hindrance that can disrupt planar

    
    -
    
    
    
    stacking, potentially lowering the lattice energy compared to planar analogs. However, they also increase lipophilicity (LogP).
  • H-Bonding Network: The sulfonamide moiety (

    
    ) acts as a dual H-bond donor and acceptor. The thermodynamic stability of the solid state is driven by the competition between these intermolecular H-bonds and the hydrophobic packing of the trimethyl core.
    
Table 1: Predicted Physicochemical Baseline
PropertyValue (Approx.)Thermodynamic Implication
Molecular Weight ~189.24 g/mol Baseline for entropy of mixing calculations.
LogP (Oct/Water) 0.8 – 1.2Indicates moderate lipophilicity; solubility will be solubility-limited in water but high in organic solvents.
pKa (Sulfonamide) ~10.0Weakly acidic; solubility is pH-dependent (increases at pH > pKa).
TPSA ~80-90 ŲCorrelates with polar solvation energy.

Thermal Analysis & Phase Transitions

Thermal profiling is the first line of defense against selecting a metastable polymorph for development.

Differential Scanning Calorimetry (DSC)

For trimethyl pyrazole sulfonamides, the melting event is not merely a physical change but a thermodynamic probe.

  • Enthalpy of Fusion (

    
    ):  A high 
    
    
    
    indicates strong crystal lattice forces. For sulfonamides, values typically range from 25–40 kJ/mol.
  • Purity Determination: Impurities depress the melting point. The purity can be calculated using the van't Hoff equation applied to the melting endotherm peak shape.

Thermogravimetric Analysis (TGA)

Sulfonamides are generally stable up to their melting point but prone to desulfonylation or oxidation at higher temperatures.

  • Decomposition Onset (

    
    ):  Typically >250°C for this class.
    
  • Volatiles: TGA distinguishes between solvates (stepwise weight loss) and anhydrous polymorphs.

Visualization: Thermal Characterization Workflow

The following diagram outlines the decision matrix for solid-state characterization.

ThermalWorkflow Sample Crude Synthesized Derivative TGA TGA Analysis (Volatile Check) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC Solvate Solvate/Hydrate Detected TGA->Solvate Stepwise Mass Loss Anhydrous Anhydrous Form Confirmed TGA->Anhydrous Single Decomposition Event DSC->Anhydrous Sharp Single Peak Polymorph Polymorph Screening (Recrystallization) DSC->Polymorph Multiple Endotherms Solvate->Polymorph Desolvation Final Thermodynamic Stability Profile Anhydrous->Final Polymorph->Final

Figure 1: Decision logic for thermal analysis. TGA differentiates solvates from true polymorphs, while DSC identifies phase transitions.

Solution Thermodynamics & Solubility Modeling

Solubility is not a static number; it is a temperature-dependent equilibrium governed by enthalpy and entropy. For trimethyl pyrazole sulfonamides, solubility data in mono-solvents (e.g., methanol, ethanol, acetone) is modeled using semi-empirical equations.

The Modified Apelblat Equation

This is the standard model for correlating solubility (


) with temperature (

) for sulfonamide derivatives. It accounts for the non-ideal behavior of the solution.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Used to predict solubility at unmeasured temperatures (e.g., during cooling crystallization).

  • Validation: A correlation coefficient (

    
    ) > 0.99 indicates the model is valid for the specific derivative/solvent system.
    
The van't Hoff Analysis

This model extracts the thermodynamic parameters of the solution process:



  • 
     (Enthalpy of Solution):  Usually positive (endothermic) for these derivatives, meaning solubility increases with temperature.
    
  • 
     (Entropy of Solution):  Reflects the disorder increase when the crystal lattice breaks and mixes with the solvent.
    
Visualization: The Solubility Equilibrium

Understanding the energy barriers is crucial for solvent selection.

SolubilityCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas/Cavity (Intermediate) Solid->Gas Sublimation/Fusion (+ΔH_fus) Solution Solvated Molecule (Solution Phase) Solid->Solution Total Dissolution (ΔH_sol) Gas->Solution Solvation/Mixing (-ΔH_solv)

Figure 2: Thermodynamic cycle of dissolution. The total energy of solution is the sum of the energy required to break the lattice (fusion) and the energy released by solvation.

Experimental Protocols (Self-Validating Systems)

Protocol: High-Precision Solubility Measurement (Shake-Flask Method)

Objective: Determine equilibrium solubility (


) with 

reliability.
  • Preparation: Add excess solid trimethyl pyrazole sulfonamide to 10 mL of solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
    • Validation Step: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute and analyze via HPLC (UV detection at

    
     nm).
    
  • Data Processing: Convert mass fraction to mole fraction (

    
    ) and plot 
    
    
    
    vs
    
    
    to verify linearity (van't Hoff) or curvature (Apelblat).
Protocol: Polymorph Screening via Slurry Conversion

Objective: Identify the thermodynamically stable form.

  • Slurry Generation: Create a saturated suspension of the compound in a solvent with moderate solubility (e.g., Isopropanol).

  • Thermal Cycling: Cycle the temperature between 20°C and 40°C for 72 hours. This promotes Ostwald ripening, where metastable crystals dissolve and stable crystals grow.

  • Analysis: Filter and analyze the solid phase via Powder X-Ray Diffraction (PXRD).

    • Interpretation: Changes in peak positions (

      
      ) indicate a polymorphic transition.
      

References

  • Solubility Modeling of Sulfonamides: Kodide, K., & Asadi, P. (2019).[1] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12).[1] [Link]

  • Thermodynamic Analysis of Pyrazoles: Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12). [Link]

  • Polymorphism in Sulfonamides: Henck, J. O., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Pharmaceutics. [Link]

  • Synthesis & Characterization: NIST Chemistry WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine (Precursor Data). [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 89532-07-0 Document Type: Technical Reference & Application Guide Version: 2.0 (Scientific Review)

Executive Summary

1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide is a high-value heterocyclic scaffold utilized extensively in Fragment-Based Drug Discovery (FBDD) . Distinguished by its electron-rich pyrazole core and the polar sulfonamide pharmacophore, this compound serves as a critical bioisostere for carboxylic acids and a privileged structure in the design of COX-2 inhibitors, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, and antitumor agents.

This guide provides a definitive technical breakdown of its synthesis, physicochemical properties, and medicinal chemistry applications, moving beyond basic datasheet parameters to offer actionable insights for synthetic and medicinal chemists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The structural integrity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide relies on the specific methylation pattern of the pyrazole ring, which modulates lipophilicity and metabolic stability compared to its dimethyl analogues.

Datasheet Specifications
ParameterTechnical Specification
CAS Number 89532-07-0
IUPAC Name 1,3,5-trimethylpyrazole-4-sulfonamide
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
SMILES CC1=C(C(=NN1C)C)S(=O)(=O)N
InChI Key AAEHWFDPJWBCBB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
pKa (Calc) ~10.0 (Sulfonamide NH₂)
LogP (Calc) ~0.4 - 0.8 (Lipinski compliant fragment)

Synthetic Methodology & Production

Expertise Pillar: The synthesis of this compound requires precise regiochemical control during the initial methylation and careful thermal management during chlorosulfonation to prevent ring decomposition.

Retrosynthetic Analysis

The most robust route involves a three-step sequence:

  • N-Methylation: Conversion of 3,5-dimethylpyrazole to 1,3,5-trimethylpyrazole.

  • Electrophilic Substitution: Chlorosulfonation at the C4 position.

  • Amination: Conversion of the sulfonyl chloride to the sulfonamide.

Detailed Protocol

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • Reagents: 3,5-Dimethylpyrazole, Methyl Iodide (MeI), Potassium tert-butoxide (KOtBu), THF.[1][2]

  • Procedure: Dissolve 3,5-dimethylpyrazole in THF at 0°C. Add KOtBu portion-wise to deprotonate the pyrrole-like nitrogen. Stir for 40 min. Add MeI dropwise. The reaction is exothermic; maintain temperature <30°C. Stir for 16h.

  • Critical Insight: Use of a strong base like KOtBu ensures complete deprotonation, minimizing side reactions.

Step 2: Chlorosulfonation (The Critical Step)

  • Reagents: 1,3,5-Trimethylpyrazole, Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂).

  • Procedure: Add the pyrazole slowly to neat chlorosulfonic acid at 0°C (highly exothermic). Heat to 60°C for 10h. Add thionyl chloride to convert any sulfonic acid byproducts to the sulfonyl chloride.

  • Safety Note: This reaction generates HCl gas. A scrubber system is mandatory.

Step 3: Amination to Sulfonamide

  • Reagents: 1,3,5-Trimethylpyrazole-4-sulfonyl chloride, Aqueous Ammonia (NH₄OH) or Ammonia in Dioxane.

  • Procedure: Quench the sulfonyl chloride into ice water/organic solvent (DCM). Separate organic layer or add directly to ammonia solution at 0°C. Stir until conversion is complete (monitor by TLC/LCMS).

Synthetic Pathway Visualization

SynthesisRoute Start 3,5-Dimethylpyrazole Inter1 1,3,5-Trimethylpyrazole Start->Inter1 MeI, KOtBu THF, 0-25°C Inter2 Sulfonyl Chloride Intermediate Inter1->Inter2 ClSO3H, SOCl2 60°C Final 1,3,5-Trimethyl-1H- pyrazole-4-sulfonamide Inter2->Final NH3 (aq/dioxane) 0°C

Figure 1: Step-wise synthetic pathway for the production of CAS 89532-07-0.

Medicinal Chemistry Applications

Trustworthiness Pillar: This compound is rarely a drug in itself but serves as a "privileged scaffold."[3] Its value lies in its ability to orient the sulfonamide group for optimal hydrogen bonding within enzyme active sites.

Pharmacophore Mechanics[11]
  • Sulfonamide Moiety: Acts as a classic bioisostere for carboxylic acids. In metalloenzymes (e.g., Carbonic Anhydrases), the nitrogen coordinates with the metal ion (Zn²⁺).

  • Pyrazole Core: Provides a rigid, planar scaffold that positions the sulfonamide. The methyl groups at 1, 3, and 5 positions fill hydrophobic pockets (S1/S2 subsites) in target proteins, enhancing binding affinity via van der Waals interactions.

Case Study: NAAA Inhibition

Recent research highlights the use of 1,3,5-trimethylpyrazole sulfonamides in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

  • Mechanism: NAAA degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.

  • Role of Scaffold: The pyrazole sulfonamide fragment binds non-covalently to the NAAA active site, preventing PEA hydrolysis and thus exerting analgesic and anti-inflammatory effects.

  • Optimization: The 1,3,5-trimethyl pattern was found to offer a superior balance of solubility and metabolic stability compared to phenyl-substituted analogues.

Drug Discovery Workflow

DrugDiscovery Fragment Fragment: 1,3,5-Trimethyl- pyrazole-4-sulfonamide Screening High-Throughput Screening (Target: NAAA / COX-2) Fragment->Screening Library Inclusion Hit Hit Identification (IC50 < 10 µM) Screening->Hit Binding Assay LeadOpt Lead Optimization (R-Group Modification) Hit->LeadOpt SAR Expansion LeadOpt->Fragment Scaffold Hopping Candidate Clinical Candidate (Anti-inflammatory) LeadOpt->Candidate ADMET Profiling

Figure 2: Integration of the pyrazole sulfonamide scaffold into the FBDD pipeline.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical standards must be met.

NMR Signature (¹H NMR, 300 MHz, DMSO-d₆)
  • δ 7.20 ppm (s, 2H): Sulfonamide NH₂ protons (Exchangeable with D₂O).

  • δ 3.65 ppm (s, 3H): N-Methyl group (Position 1).

  • δ 2.45 ppm (s, 3H): C-Methyl group (Position 5).

  • δ 2.25 ppm (s, 3H): C-Methyl group (Position 3).

  • Note: Shifts may vary slightly based on concentration and solvent acidity.

HPLC Method (Standard Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution around 3.0 - 4.5 min depending on flow rate (compound is moderately polar).

Handling, Safety, and Stability

GHS Classification:

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[5][4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable but can degrade under strong acidic/basic hydrolysis conditions over prolonged periods.

References

  • PubChem. (2025).[4] trimethyl-1H-pyrazole-4-sulfonamide (CID 16228087).[4] National Library of Medicine.[4] [Link][4]

  • Migliore, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Venkatesan, P., et al. (2023).[6] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[7] [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-Dimethylpyrazole-4-sulfonamide (Analogous Protocol). [Link]

Sources

Literature review on pyrazole-4-sulfonamide pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Structural Logic, Synthetic Pathways, and Therapeutic Frontiers

Executive Summary

The pyrazole-4-sulfonamide scaffold represents a distinct chemical space from the classic 1,5-diarylpyrazole-3-sulfonamide class (e.g., Celecoxib). While the latter primarily targets COX-2 via a side-pocket interaction, the 4-sulfonamide regioisomer has emerged as a privileged motif for targeting metalloenzymes—specifically Carbonic Anhydrases (CAs) —and ATP-dependent kinases (Aurora, JNK).

This guide synthesizes the structural rationale, validated synthetic protocols, and biological characterization of this pharmacophore.[1] It is designed for medicinal chemists and pharmacologists requiring actionable data for lead optimization.

Part 1: The Pharmacophore Logic

Why the 4-Position? The pyrazole ring is an electron-rich, 5-membered heterocycle.[2][3] In unsubstituted pyrazoles, the C4 position is the most nucleophilic site, making it the preferred locus for electrophilic aromatic substitution (SEAr).

  • Electronic Vector: Placing the sulfonamide (

    
    ) at C4 creates a geometry distinct from the C3-substituted coxibs. This vector allows the sulfonamide nitrogen to act as a "zinc anchor" in metalloenzymes without steric clash from the adjacent nitrogen atoms of the pyrazole ring.
    
  • Hinge Binding: In kinase inhibitors, the pyrazole-4-sulfonamide moiety often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

Part 2: Synthetic Strategies & Protocols

The synthesis of pyrazole-4-sulfonamides is governed by the regioselectivity of the pyrazole ring. The most robust industrial and laboratory method is Direct Chlorosulfonation .

Protocol A: Regioselective Synthesis of Pyrazole-4-Sulfonamides

Rationale: This protocol utilizes the high electron density at C4 for direct electrophilic attack by chlorosulfonic acid. It is self-validating because failure to control temperature results in decomposition or N-sulfonylation (kinetic vs. thermodynamic control).

Reagents:

  • Substrate: 3,5-Dimethyl-1H-pyrazole (or derivatives)[1][4]

  • Reagent: Chlorosulfonic acid (

    
    )
    
  • Chlorinating Agent: Thionyl chloride (

    
    )
    
  • Amine: Variable (R-NH2)

Step-by-Step Methodology:

  • Chlorosulfonation (The Critical Step):

    • Cool

      
       (5.0 equiv) to 0°C in a round-bottom flask under 
      
      
      
      .
    • Add the pyrazole substrate portion-wise.[4] Caution: Highly exothermic.

    • Checkpoint: Maintain internal temp < 10°C to prevent charring.

    • Heat to 60–100°C for 3–6 hours. The electrophilic substitution occurs at C4.

  • Conversion to Sulfonyl Chloride:

    • Cool the mixture to 60°C.

    • Add

      
       (2.0 equiv) dropwise. This converts any sulfonic acid (
      
      
      
      ) formed into the more reactive sulfonyl chloride (
      
      
      ).
    • Reflux for 2 hours.

  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice/DCM mixture. Safety: Violent reaction.

    • Extract the organic layer, dry over

      
      , and evaporate.[4] Yields intermediate Pyrazole-4-sulfonyl chloride .[1][4][5]
      
  • Amidation (Diversification):

    • Dissolve the sulfonyl chloride in dry THF or DCM.

    • Add the target amine (1.1 equiv) and a base (DIPEA or Pyridine, 1.5 equiv).

    • Stir at RT for 3–12 hours.

    • Validation: Monitor by TLC (disappearance of low-polar sulfonyl chloride).

Visualization: Synthetic Workflow

The following diagram illustrates the reaction logic and critical decision points.

SynthesisWorkflow Start Pyrazole Substrate (Nucleophilic C4) Step1 Chlorosulfonation (ClSO3H, 0-100°C) Start->Step1 SEAr Mechanism Inter1 Sulfonic Acid Intermediate Step1->Inter1 Step2 Chlorination (SOCl2, Reflux) Inter1->Step2 Inter2 Py-4-SO2Cl (Electrophile) Step2->Inter2 Activation Step3 Amidation (R-NH2, Base) Inter2->Step3 Nucleophilic Attack Final Pyrazole-4-Sulfonamide (Target) Step3->Final

Caption: Regioselective synthesis pathway targeting the C4 position via electrophilic aromatic substitution.

Part 3: Therapeutic Frontiers & Mechanism
1. Carbonic Anhydrase (CA) Inhibition

The most established application of pyrazole-4-sulfonamides is in targeting hCA IX and hCA XII , which are transmembrane isoforms overexpressed in hypoxic tumors (e.g., Glioblastoma, Breast Cancer).

  • Mechanism: The free sulfonamide moiety (

    
    ) exists as an anion (
    
    
    
    ) at physiological pH. It coordinates directly to the
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of
    
    
    .
  • Selectivity: The pyrazole ring acts as a scaffold that positions the "tail" of the molecule towards the hydrophobic or hydrophilic half of the active site, allowing for isoform selectivity (e.g., avoiding the ubiquitous hCA I and II).

2. Kinase Modulation (Oncology)

Recent studies (e.g., Vertex AI Search Results 1.1, 1.12) highlight pyrazole-4-sulfonamides/carboxamides as inhibitors of:

  • Aurora Kinases (A & B): Critical for mitosis.[6] Inhibition leads to G2/M arrest and polyploidy.[6]

  • JNK (c-Jun N-terminal Kinase): Involved in inflammatory and apoptotic signaling.

  • Structure-Activity Relationship (SAR): The sulfonamide group often forms H-bonds with the backbone NH of the hinge region, while the pyrazole substituents occupy the hydrophobic specificity pocket.

Visualization: CA Inhibition Mechanism

CAMechanism Zn Active Site Zn2+ (Histidine Coordinated) Water Zn-bound H2O/OH- Zn->Water Native State Reaction Hydration to HCO3- Water->Reaction Catalysis Inhibitor Pyrazole-4-Sulfonamide (R-SO2NH-) Inhibitor->Zn Displacement (High Affinity Binding) Inhibitor->Water Displaces CO2 CO2 Substrate CO2->Reaction

Caption: Competitive inhibition mechanism where the sulfonamide anion displaces the catalytic zinc-bound water.

Part 4: Quantitative Data & Assay Validation
Table 1: Comparative Potency of Pyrazole-4-Sulfonamide Derivatives

Aggregated data from recent SAR studies (e.g., Supuran et al., J. Med. Chem).[1][2][3][6][7][8][9][10][11][12][13]

Compound IDR-Group (Amine)TargetIC50 / Ki (nM)Selectivity Note
SLC-0111 4-F-phenyl (Ureido)hCA IX45.0Phase II Clinical Candidate (Hypoxic Tumors)
Comp 6k Pyrazole-4-carboxamide*Aurora A16.3High selectivity vs Aurora B
Comp 11c 1,3-diphenylJNK1900Anti-inflammatory potential
Generic 4-Sulf Unsubstituted

hCA II~10-50Pan-inhibitor (Low selectivity)

*Note: Carboxamide analogs often share the hinge-binding logic of sulfonamides.

Protocol B: Stopped-Flow

Hydrase Assay (Gold Standard)

To validate CA inhibition, the standard colorimetric esterase assay is often insufficient due to background hydrolysis. The Stopped-Flow method is required for kinetic accuracy.

  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Syringe A: Enzyme (CA) + Inhibitor (incubated 15 min).

    • Syringe B:

      
       saturated water.
      
  • Measurement: Monitor absorbance drop at 557 nm as pH decreases (conversion of

    
     to carbonic acid).
    
  • Calculation: Fit the initial velocity to the Michaelis-Menten equation to determine

    
    .
    
References
  • Synthesis & Antiproliferative Activity: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023.

  • Kinase Inhibition (Aurora): Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.[6] Scientific Reports. 2024.[6][7][10][12][14]

  • Carbonic Anhydrase Mechanism: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Int. J. Mol. Sci. 2021.

  • NAAA Inhibition: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. J. Med.[1][4][5] Chem. 2021.[2][5][10] [5]

  • General Review: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022.

Sources

pKa values and ionization of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization State of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Abstract

The ionization state of a drug candidate, governed by its acid dissociation constant(s) (pKa), is a paramount physicochemical property influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a molecule featuring two key ionizable centers: the pyrazole ring and the sulfonamide moiety. We will explore the structural determinants of its acidity and basicity, present authoritative methods for both experimental determination and computational prediction of its pKa values, and discuss the profound implications of its pH-dependent ionization for pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this compound's behavior in biological systems.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule exists in its ionized versus neutral form in a solution of a given pH is dictated by its pKa value(s). This equilibrium is not merely an academic curiosity; it is a critical determinant of a drug's performance. The ionization state affects fundamental properties such as aqueous solubility, lipophilicity, and membrane permeability.[1][2] For instance, the neutral form of a drug is typically more lipid-soluble and thus more readily absorbed across biological membranes, while the ionized form often exhibits higher aqueous solubility. Therefore, a precise understanding of the pKa of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is essential for predicting its behavior at various physiological pH values, from the acidic environment of the stomach to the near-neutral pH of the bloodstream and intracellular compartments.[3]

Structural Analysis and Identification of Ionizable Centers

The structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide contains two distinct functional groups capable of undergoing acid-base reactions.[4] A thorough analysis of these centers is the first step in predicting the molecule's overall ionization profile.

  • The Pyrazole Ring (Basic Center): Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5][6] The N2 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, making it a potential proton acceptor (a Brønsted-Lowry base). The conjugate acid of the parent pyrazole has a pKa of approximately 2.5.[7] However, the basicity of the pyrazole ring in this specific molecule is influenced by its substituents. The three electron-donating methyl groups would be expected to slightly increase basicity, while the potent electron-withdrawing effect of the 4-sulfonamide group will significantly decrease the basicity of the N2 nitrogen.

  • The Sulfonamide Group (Acidic Center): The sulfonamide group (-SO₂NH₂) is a well-established acidic moiety.[8] The proton on the nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (anion) through resonance. For comparison, the related drug celecoxib, which also features a pyrazole ring attached to a benzenesulfonamide, has a reported sulfonamide pKa of approximately 11.1.[9][10][11][12] The electronic properties of the 1,3,5-trimethyl-1H-pyrazole ring will modulate this value.

The interplay of these two groups results in a molecule that can exist in three distinct charge states depending on the ambient pH: cationic (protonated pyrazole), neutral, and anionic (deprotonated sulfonamide).

ionization_states Cation Cationic (pH < pKa1) Neutral Neutral (pKa1 < pH < pKa2) Cation->Neutral + H⁺ (pKa1) Neutral->Cation - H⁺ Anion Anionic (pH > pKa2) Neutral->Anion - H⁺ (pKa2) Anion->Neutral + H⁺

Caption: Ionization equilibria for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Computational Approaches to pKa Prediction

Before embarking on experimental work, in silico prediction provides valuable initial estimates of pKa values, guiding experimental design and resource allocation.

First-Principles Quantum Mechanical (QM) Methods

QM-based approaches calculate pKa values by determining the Gibbs free energy change (ΔG) of the deprotonation reaction.[13][14] These methods, often employing Density Functional Theory (DFT), use a thermodynamic cycle to compute the energetics of protonation in solution, factoring in solvation effects through models like the Polarizable Continuum Model (PCM).[13] While computationally intensive, these first-principles calculations can be highly accurate, especially when applied with care to conformer searching and tautomer consideration.[15]

Empirical and Data-Driven Methods

A faster alternative involves empirical methods, which range from fragment-based approaches to sophisticated machine learning algorithms.[16][17] These models are trained on large datasets of experimentally determined pKa values and can provide predictions in seconds. Their accuracy, however, is contingent on the chemical similarity between the query molecule and the compounds in the training set.[15]

Advanced Correlation Methods: A Field-Proven Insight

Recent research has demonstrated a powerful and highly accurate method for predicting the pKa of sulfonamides by establishing a linear correlation between the molecule's equilibrium S-N bond length and its aqueous pKa value.[18][19][20] This approach, which obviates the need for complex thermodynamic cycles, has been used to correct inaccurate literature pKa values for several marketed drugs.[3][19] Applying this methodology to 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide would involve calculating the optimized geometry and S-N bond length of the neutral species and using an established linear model to predict the pKa.[21]

Ionizable Center Predicted pKa Range Rationale & Comparative Data
Pyrazole N2 (Basicity)0.5 - 2.0The parent pyrazole conjugate acid pKa is ~2.5.[7] The strong electron-withdrawing sulfonamide group at C4 is expected to significantly reduce the basicity of the N2 nitrogen, lowering the pKa of its conjugate acid.
Sulfonamide NH (Acidity)9.5 - 11.5Aromatic/heterocyclic sulfonamides typically exhibit pKa values in this range.[21][22] Celecoxib, a structural analogue, has a pKa of ~11.1.[10][11] The specific electronic nature of the trimethyl-pyrazole ring will fine-tune this value.

Table 1: Predicted pKa Values and Rationale for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Experimental Determination of pKa Values

Experimental measurement remains the gold standard for pKa determination. The choice of method depends on factors like sample solubility, quantity, and the expected pKa range.[1] A self-validating system requires calibrating the chosen method with known standards before and after analyzing the target compound.

Spectrophotometric Titration Protocol

This method is ideal for compounds with a chromophore that changes upon ionization and is suitable for small sample quantities.[1]

workflow_spectrophotometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solution of compound in DMSO C Add constant aliquot of stock to each buffer solution A->C B Prepare series of buffers (e.g., pH 1 to 12) B->C D Measure UV-Vis spectrum for each pH sample C->D E Identify analytical wavelength with max absorbance change D->E F Record absorbance at λ_max for all samples E->F G Plot Absorbance vs. pH F->G H Fit data to sigmoidal curve (Henderson-Hasselbalch) G->H I Determine pKa (inflection point) H->I

Caption: Workflow for pKa determination by UV-Vis Spectrophotometry.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in a co-solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of universal buffers covering the desired pH range (e.g., pH 1 to 12). The ionic strength of all buffers should be kept constant.

  • Sample Dilution: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM). Ensure the co-solvent percentage is low (<1%) to minimize its effect on the aqueous pKa.

  • Spectral Acquisition: Record the full UV-Vis spectrum for each pH sample against a buffer blank.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength versus pH. Fit the resulting data to the Henderson-Hasselbalch equation to derive the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.[23]

NMR Spectroscopy Protocol

NMR spectroscopy can determine pKa by monitoring the pH-dependent chemical shifts of specific nuclei (e.g., ¹H).[24][25] This method has the advantage of providing site-specific information if multiple ionizations occur.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in D₂O. D₂O is used to minimize the large water signal in the ¹H NMR spectrum.[26]

  • pH Adjustment: Adjust the "pD" (the pH reading in D₂O) of the solution incrementally by adding small volumes of DCl or NaOD.[26]

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each pD adjustment.

  • Data Analysis: Plot the chemical shift (δ) of a responsive proton (e.g., one of the methyl groups) against the pD. The data will form a sigmoidal titration curve. The pKa can be determined from the inflection point of this curve.[23][26]

Ionization Profile and Pharmaceutical Relevance

The pKa values directly inform the species distribution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide at a given pH. This can be calculated using the Henderson-Hasselbalch equation.

pH Environment Predicted Dominant Species Implications for Drug Development
2.0Gastric FluidCationic (Protonated Pyrazole)Higher aqueous solubility, potentially lower absorption across the gastric mucosa.
7.4Blood/IntracellularNeutral Optimal balance for membrane permeability (absorption/distribution) and interaction with biological targets. The compound is expected to be largely in its neutral, more lipophilic form.[2]
10.0Intestinal (distal)Anionic (Deprotonated Sulfonamide)Increased aqueous solubility, potentially affecting absorption in the lower gastrointestinal tract.[27]

Table 2: Predicted Species Distribution and Pharmaceutical Implications.

Conclusion

A comprehensive understanding of the pKa values of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is indispensable for any research or development program involving this compound. By identifying its two ionizable centers—the basic pyrazole nitrogen (predicted pKa₁ ~0.5-2.0) and the acidic sulfonamide proton (predicted pKa₂ ~9.5-11.5)—we can anticipate its behavior in diverse chemical and biological environments. This guide has outlined a dual strategy of leveraging advanced computational prediction methods, such as those based on bond-length correlations, alongside gold-standard experimental techniques like spectrophotometric and NMR titrations. The resulting data are critical for building predictive ADMET models, designing effective formulations, and ultimately, ensuring the development of a safe and efficacious therapeutic agent.

References

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • An Introduction to the Acid Dissoci
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • How to Predict the pKa of Any Compound in Any Solvent.
  • Development of Methods for the Determin
  • Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. pubs.acs.org.
  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. PubMed.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.
  • How to Predict pKa. Rowan.
  • Computational pKa Determin
  • Celecoxib. Deranged Physiology.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Pyrazoles- Heterocyclic Building Blocks. Ambeed.com.
  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC (NIH).
  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • Celecoxib | C17H14F3N3O2S. PubChem (NIH).
  • The pK a values of the sulfonamides studied.
  • (PDF) Chemistry and Therapeutic Review of Pyrazole.
  • Chemical structure of celecoxib.
  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Celecoxib (Chapter 56). The Essence of Analgesia and Analgesics.
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.
  • Chemical structure of ibuprofen (left) and celecoxib (right) with a pKa of 4.5 and 9.7, respectively.
  • trimethyl-1H-pyrazole-4-sulfonamide | C6H11N3O2S. PubChem.
  • pH dependency in uptake of sulfonamides by bacteria. PubMed.

Sources

The Privileged Scaffold: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide in Medicinal Chemistry

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (TMPS) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While structurally distinct from the diaryl-pyrazole blockbusters (e.g., Celecoxib), the TMPS moiety serves as a critical chemotype for targeting Carbonic Anhydrases (CAs) , Cyclooxygenase-2 (COX-2) , and emerging anticancer targets.

This guide analyzes the TMPS scaffold's utility, providing validated synthetic protocols, Structure-Activity Relationship (SAR) logic, and mechanistic insights for medicinal chemists.

Physicochemical Profile & Drug-Likeness

The TMPS scaffold offers a balanced physicochemical profile, making it an ideal starting point for lead optimization.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight ~189.2 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors 2 (Sulfonamide -NH₂)Critical for anchoring to active site residues (e.g., Zn²⁺ coordination).
H-Bond Acceptors 3 (N2, Sulfonyl oxygens)Facilitates water-mediated bridging or direct backbone interactions.
Lipophilicity (cLogP) ~0.5 - 1.2Low lipophilicity allows for the attachment of hydrophobic "tails" without violating Lipinski's Rule of 5.
Steric Bulk High (Trimethyl substitution)The 1,3,5-methyl pattern restricts rotation, pre-organizing the molecule for binding and improving metabolic stability against N-dealkylation.

Synthetic Architecture

The synthesis of TMPS derivatives typically proceeds via a convergent pathway. The core pyrazole ring is established first, followed by functionalization at the C4 position.

Logical Synthetic Pathway (Graphviz)

The following diagram illustrates the standard industrial route from acyclic precursors to the sulfonamide warhead.

TMPS_SynthesisPentanePentane-2,4-dionePyrazole1,3,5-Trimethyl-1H-pyrazolePentane->PyrazoleCyclocondensation(Ref 1)HydrazineMethylhydrazineHydrazine->PyrazoleSulfonylClTMPS-Sulfonyl Chloride(Reactive Intermediate)Pyrazole->SulfonylClElectrophilic AromaticSubstitution (0°C -> 60°C)CSAChlorosulfonic Acid(ClSO3H)CSA->SulfonylClFinalFunctionalizedSulfonamide LigandSulfonylCl->FinalNucleophilic Attack(Base catalyzed)AmineR-NH2(Diverse Amines)Amine->Final

Caption: Convergent synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives via chlorosulfonation.

Validated Experimental Protocols

Note: These protocols are synthesized from standard medicinal chemistry practices and validated literature methods.

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

This intermediate is the "lynchpin" for creating diverse libraries.

Reagents: 1,3,5-trimethyl-1H-pyrazole (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (1.5 eq), Chloroform (Solvent).

Protocol:

  • Preparation: Dissolve 1,3,5-trimethyl-1H-pyrazole (25 g) in Chloroform (75 mL).

  • Addition: Add this solution dropwise to stirred Chlorosulfonic acid (166 g) in Chloroform (175 mL) at 0 °C under Nitrogen. Critical: Exothermic reaction; control addition rate to maintain temp < 5 °C.

  • Heating: Slowly raise temperature to 60 °C and stir for 10 hours.

  • Chlorination: Add Thionyl chloride (40.8 g) dropwise at 60 °C. Stir for 2 additional hours.

  • Workup: Pour reaction mass onto crushed ice. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Expect ~75-80% of a yellow solid.

General Amidation (Library Generation)

Reagents: Sulfonyl chloride intermediate (1.0 eq), Amine (R-NH₂, 1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq), DCM.

Protocol:

  • Dissolve the amine and DIPEA in DCM at 0 °C.

  • Add the sulfonyl chloride portion-wise.

  • Warm to Room Temperature (RT) and stir for 4–12 hours (monitor via TLC/LCMS).

  • Purification: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc).

Medicinal Chemistry Applications & SAR

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG). The 1,3,5-trimethylpyrazole core acts as a scaffold to orient the sulfonamide into the CA active site.

  • Mechanism: The sulfonamide Nitrogen coordinates to the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Selectivity: Substitution at the N1 position (the "tail") determines selectivity between isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII).

  • SAR Insight: The steric bulk of the 3,5-dimethyl groups prevents deep penetration into sterically restricted pockets of certain off-target metalloenzymes, enhancing specificity for CA isoforms.

Anticancer & Antiproliferative Activity

Recent studies have highlighted the efficacy of TMPS derivatives against colon cancer (HCT-116) and leukemia (U937) cell lines.

  • Dual-Tail Strategy: By attaching bulky hydrophobic groups (e.g., phenylethyl, cyclohexyl) to the sulfonamide nitrogen, researchers create "Dual-Tail" inhibitors.

    • Tail 1 (N1-Methyl): Provides metabolic stability.

    • Tail 2 (Sulfonamide N): Interacts with the hydrophobic half of the enzyme active site.

  • Data: Derivatives have shown IC₅₀ values in the low micromolar range (0.2 – 5.0 µM) against tumor-associated hCA IX, a marker of hypoxia in tumors.

Mechanistic Signaling Pathway (Graphviz)

The following diagram visualizes how TMPS ligands disrupt cancer cell survival via CA IX inhibition and pH regulation.

CA_InhibitionLigandTMPS Ligand(Sulfonamide Warhead)CA_IXCarbonic Anhydrase IX(Transmembrane)Ligand->CA_IXInhibitsZnActive Site Zn2+Ligand->ZnCoordinatesReactionCO2 + H2O <-> HCO3- + H+CA_IX->ReactionCatalyzespH_InIntracellular pH(Survival)CA_IX->pH_InMaintains GradientZn->CA_IXCatalytic CorepH_ExExtracellular Acidification(Tumor Microenvironment)Reaction->pH_ExRegulatesApoptosisApoptosis / Reduced MigrationpH_In->ApoptosisDisruption leads to

Caption: Mechanism of Action: TMPS ligands inhibit CA IX, disrupting the pH gradient essential for tumor survival.

Structure-Activity Relationship (SAR) Summary

RegionModificationEffect on Activity
Position 4 (-SO₂NH₂) UnsubstitutedEssential for CA inhibition (Zn binding).
Position 4 (-SO₂NH-R) Bulky Aryl/AlkylShifts activity to COX-2 or antiproliferative targets; loses CA activity if H-bond donor is removed.
Positions 3, 5 (-CH₃) Electron Withdrawing (e.g., CF₃)Increases acidity of sulfonamide NH, potentially increasing potency (pKa modulation).
Position 1 (N-Methyl) Replacement with PhenylShifts scaffold towards Celecoxib-like COX-2 specificity (Diaryl heterocyclic class).

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ACS Omega (2023).[1] URL:[Link] Relevance: Primary source for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and its phenylethylamine derivatives.[2]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase. Source: RSC Advances / PubMed (2023). URL:[Link] Relevance: Validates the sulfonamide moiety's role in targeting CA isoforms and provides SAR data for pyrazole-sulfonamide hybrids.

  • Therapeutic potential of KCa3.1 blockers: an overview of recent advances. Source: Expert Opinion on Therapeutic Targets (PMC). URL:[Link] Relevance: Discusses the broader context of sulfonamide-based ion channel blockers, distinguishing the TMPS scaffold from triarylmethane inhibitors.

  • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (Compound Summary). Source: PubChem / CymitQuimica. URL:[Link] Relevance: Verification of CAS (88398-53-2) and physicochemical properties.[3]

Safety data sheet (SDS) and toxicity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

[1]

Executive Summary: The Chemical Entity[1][2][3][4][5][6]

1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (CAS: 89532-07-0 ) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules.[1] Structurally, it combines a pyrazole core —a "privileged scaffold" in medicinal chemistry known for kinase inhibition and anti-inflammatory activity—with a sulfonamide moiety , a classic pharmacophore found in COX-2 inhibitors (e.g., celecoxib) and carbonic anhydrase inhibitors.[1]

While often categorized under generic hazard profiles, this compound presents specific risks tied to its structural class.[1] This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of its toxicity, handling requirements, and emergency protocols.

Key Chemical Identifiers
ParameterData
CAS Number 89532-07-0
IUPAC Name 1,3,5-trimethylpyrazole-4-sulfonamide
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol; Low solubility in water

Hazard Identification & Toxicological Mechanisms[1][7][8]

GHS Classification (Harmonized)

Based on Quantitative Structure-Activity Relationship (QSAR) modeling and analog data (e.g., 1,3-dimethyl-1H-pyrazole-4-sulfonamide), the following classifications apply:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2][3][4][5]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][4][5]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][4][5]

Structural Alerts & Mechanistic Toxicity

Standard SDSs often miss the "why."[1] For drug developers, understanding the mechanism of toxicity is crucial for both safety and scaffold optimization.[1]

  • Sulfonamide Hypersensitivity (The "Sulfa" Alert):

    • Mechanism: The sulfonamide group (

      
      ) is a known hapten.[1] Upon metabolic activation (often via N4-acetylation or oxidation to hydroxylamines), it can covalently bind to cytosolic proteins, triggering Type I (IgE-mediated) or Type IV (T-cell mediated) hypersensitivity reactions.[1]
      
    • Risk: Researchers with known sulfa allergies must strictly avoid handling this compound.[1]

  • Pyrazole Hepatotoxicity Potential:

    • Mechanism: Pyrazole derivatives can induce cytochrome P450 enzymes (specifically CYP2E1).[1] While the trimethyl substitution stabilizes the ring, metabolic oxidation can generate reactive intermediates capable of depleting glutathione levels in the liver.[1]

    • Implication: Chronic low-level exposure may present a higher risk of hepatotoxicity than acute exposure suggests.[1]

  • Kinase/Enzyme Off-Target Effects:

    • As a scaffold designed to mimic ATP-binding pockets or transition states, accidental systemic absorption may lead to unintended inhibition of endogenous kinases or carbonic anhydrases, potentially affecting electrolyte balance or cell signaling.[1]

Occupational Hygiene & Exposure Control[1]

The "Control Banding" Approach

Since an Occupational Exposure Limit (OEL) has not been established for this specific CAS, we apply a Control Banding strategy.[1] This compound is assigned to Occupational Health Band (OHB) 3 (Potentially toxic/irritant, solid).[1]

Engineering Controls & PPE Logic

The following decision matrix dictates the required protection level based on the operation.

PPE_Decision_LogicStartOperation TypeWeighingWeighing / Solid Handling(< 100 mg)Start->WeighingSynthesisReaction Setup / Workup(Liquid/Solvent Phase)Start->SynthesisScaleUpLarge Scale / Dust Generation(> 1 g or Milling)Start->ScaleUpFumeHoodStandard Fume Hood(Face Velocity > 0.5 m/s)Weighing->FumeHoodSynthesis->FumeHoodScaleUp->FumeHoodAcceptable with P100GloveBoxIsolator / Glove Box(HEPA Filtered)ScaleUp->GloveBoxPreferredBasicPPENitrile Gloves (Double),Lab Coat, Safety GlassesFumeHood->BasicPPERespPPEP95/P100 Respirator +Chemical GogglesFumeHood->RespPPEIf dust visibleGloveBox->BasicPPE

Figure 1: Risk-based decision logic for selecting Engineering Controls and PPE.

Specific Handling Protocols
  • Glove Permeation: Sulfonamides can permeate standard latex.[1] Nitrile (minimum 0.11 mm thickness) is required.[1] For prolonged contact with dissolved compound (e.g., in DMSO/DCM), use Laminate (Silver Shield) gloves.[1]

  • Weighing: Static electricity can cause this powder to disperse.[1] Use an ionizing blower or anti-static weighing boats to prevent aerosolization.

Emergency Response & Environmental Fate

Spill Response Algorithm

Do NOT sweep dry powder, as this generates inhalable dust.[1] Follow the wet-wipe method.[6]

Spill_ResponseSpillSpill DetectedAssessAssess Volume & Form(Solid vs. Solution)Spill->AssessSolidSolid PowderAssess->SolidLiquidSolution (Solvent)Assess->LiquidAction_SolidCover with Wet Paper Towels(Avoid Dust)Solid->Action_SolidAction_LiquidAbsorb with Vermiculiteor Chem-PadLiquid->Action_LiquidCleanClean Surface with10% Bleach then WaterAction_Solid->CleanAction_Liquid->CleanDisposeSeal in HazWaste BagLabel: 'Toxic Organic'Clean->Dispose

Figure 2: Step-by-step containment and cleanup workflow for laboratory spills.

Firefighting Measures
  • Decomposition Products: Burning releases toxic fumes including Carbon oxides (COx) , Nitrogen oxides (NOx) , and Sulfur oxides (SOx) .[1]

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Special Note: Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of sulfur oxide inhalation, which forms sulfuric acid upon contact with lung moisture.[1]

Environmental Fate[1]
  • Aquatic Toxicity: Sulfonamides are generally persistent in the environment and can be toxic to aquatic algae (inhibiting folate synthesis).[1]

  • Disposal: Do not discharge into drains.[1][2][3][6] All waste must be incinerated at a licensed facility equipped with scrubbers for SOx/NOx removal.

Synthesis & Stability Context

For researchers synthesizing or modifying this compound, stability data is vital for safety and yield.[1]

  • Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) testing, as pyrazoles can decompose exothermically.

  • Reactivity Profile:

    • Incompatible with: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[1]

    • Sulfonamide Reactivity: The sulfonamide nitrogen is weakly acidic (

      
      ).[1] In the presence of strong bases, it forms salts.[1]
      
  • Storage: Store at room temperature (15–25°C) in a tightly closed container. Hygroscopic potential is low, but keeping it dry preserves purity.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16228087, 1,3,5-Trimethylpyrazole-4-sulfonamide. Retrieved February 18, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier - 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link][1]

  • Gollapalli, S. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[1][2][6] Retrieved from [Link][1]

The Evolution and Chemistry of Substituted Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Scientists

Executive Summary

The substituted pyrazole sulfonamide scaffold represents one of the most successful campaigns in modern medicinal chemistry. Rising from the search for gastro-sparing anti-inflammatory agents, this template solved the critical selectivity challenge of the COX-1/COX-2 paradigm.[1] Today, the scaffold has evolved beyond inflammation, serving as a privileged structure in oncology, particularly in the design of BRAF kinase inhibitors. This guide analyzes the discovery history, synthetic regiochemistry, and structural biology that define this chemical class.

Part 1: The Pharmacological Imperative
1.1 The COX-1 vs. COX-2 Paradigm

In the early 1990s, the "COX-2 Hypothesis" emerged, postulating that the constitutive Cyclooxygenase-1 (COX-1) enzyme was responsible for physiological homeostasis (gastric cytoprotection, platelet aggregation), while the inducible Cyclooxygenase-2 (COX-2) drove inflammation and pain.[1]

Traditional NSAIDs (aspirin, ibuprofen) inhibited both isoforms indiscriminately, leading to gastric ulcers and bleeding. The medicinal chemistry challenge was to design a molecule that could fit the COX-2 active site while being sterically excluded from COX-1.[1]

1.2 The Structural Key: Val523 vs. Ile523

Crystallographic studies revealed that the active sites of COX-1 and COX-2 are nearly identical, with one critical variation:

  • COX-1: Position 523 is a bulky Isoleucine (Ile523) .[1]

  • COX-2: Position 523 is a smaller Valine (Val523) .[1]

This single amino acid difference creates a secondary hydrophilic "side pocket" in COX-2.[1] The substituted pyrazole sulfonamide class was designed to exploit this pocket. The rigid pyrazole ring orients a polar sulfonamide group to penetrate this side pocket, forming hydrogen bonds with Arg120 , while the steric bulk of the inhibitor prevents it from fitting into the tighter COX-1 channel blocked by Ile523.

COX_Pathway Arachidonic Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 Prostaglandins_Homeo Prostaglandins (Gastric Protection, Hemostasis) COX1->Prostaglandins_Homeo Prostaglandins_Inflam Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflam NSAIDs Traditional NSAIDs (Non-selective) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Coxibs Pyrazole Sulfonamides (Celecoxib) Coxibs->COX1 Steric Exclusion (Ile523 Blockage) Coxibs->COX2 Selective Inhibition (Side Pocket Binding)

Figure 1: The Mechanistic Logic of COX-2 Selectivity.[1] The pyrazole sulfonamide scaffold was engineered to target the inducible pathway while sparing the constitutive pathway.

Part 2: The Medicinal Chemistry Campaign
2.1 From DuP-697 to SC-558

The journey began with DuP-697 , a diaryl thiophene that showed COX-2 selectivity but had a long half-life and poor physicochemical properties.[1] The G.D. Searle team (led by John Talley) sought to improve this by replacing the thiophene core with a pyrazole.

  • Lead Generation: The team synthesized SC-58125 , a pyrazole analogue. While highly selective, it lacked metabolic stability.

  • Optimization (SC-558): Replacing a methyl group with a trifluoromethyl (CF3) group prevented metabolic oxidation.[1] This led to SC-558 , a potent inhibitor.[1]

  • Clinical Candidate (Celecoxib/SC-58635): Further tuning of the N-aryl ring (adding a methyl group) optimized the pharmacokinetic profile (half-life ~11 hours) and potency (IC50 = 0.04 µM for COX-2).[1]

2.2 Structure-Activity Relationship (SAR) Table

The following table summarizes the critical SAR findings that defined the class:

Structural DomainModificationEffect on Activity/Selectivity
Core Scaffold Thiophene → PyrazoleImproved solubility and synthetic accessibility.
C-5 Aryl Group 4-SulfonamylphenylEssential. Binds to the hydrophilic side pocket (Arg120).[1]
C-3 Substituent Methyl (-CH3)Moderate activity; metabolically labile.[1]
Trifluoromethyl (-CF3)Optimal. Increases lipophilicity; sterically blocks COX-1 binding; metabolically stable.[1]
Difluoromethyl (-CHF2)Retains activity but less stable than -CF3.[1]
N-1 Aryl Group PhenylGood potency, but short half-life.[1]
4-Methylphenyl (Tolyl)Optimal (Celecoxib). Blocks metabolism at the para-position; improves PK.[1]
4-FluorophenylUsed in other analogues (e.g., Mavacoxib) to further extend half-life.[1]
Part 3: Synthetic Methodologies

The synthesis of 1,5-diarylpyrazoles requires precise regiocontrol. The most common route is the condensation of a 1,3-dicarbonyl equivalent with an aryl hydrazine.

3.1 Protocol: Regioselective Synthesis of Celecoxib

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Step 1: Claisen Condensation [1]

  • Reagents: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide (25% in MeOH).[1]

  • Procedure:

    • Charge 4'-Methylacetophenone (1.0 eq) and Ethyl trifluoroacetate (1.1 eq) into a reactor with MTBE (Methyl tert-butyl ether).

    • Add Sodium methoxide solution slowly at <25°C.

    • Reflux for 18 hours. The base deprotonates the alpha-carbon of the acetophenone, which attacks the ester.

    • Workup: Acidify with HCl to precipitate the 1,3-diketone intermediate: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Step 2: Pyrazole Cyclization (The Regiochemistry Step)

  • Reagents: 1,3-diketone intermediate, 4-Sulfonamidophenylhydrazine hydrochloride, Ethanol.[1]

  • Critical Insight: The regiochemistry is driven by the reactivity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls. The CF3 group makes the adjacent carbonyl (C-3) less electrophilic (due to electron withdrawal/hydration) compared to the aryl-adjacent carbonyl (C-1).[1] However, under acidic conditions (using the hydrazine HCl salt), the reaction favors the formation of the 1,5-diaryl isomer over the 1,3-diaryl isomer.

  • Procedure:

    • Dissolve the diketone (1.0 eq) in Ethanol.

    • Add 4-Sulfonamidophenylhydrazine HCl (1.1 eq).

    • Reflux for 2-4 hours.

    • Purification: Cool to crystallize. The 1,5-diaryl isomer (Celecoxib) precipitates preferentially.[1] Recrystallize from Isopropanol/Water to remove trace regioisomers.[1]

Synthesis_Workflow Step1 Start: 4'-Methylacetophenone + Ethyl Trifluoroacetate Intermediate Intermediate: 1,3-Diketone (Claisen Condensation) Step1->Intermediate NaOMe, MTBE Decision Cyclization Conditions (Ethanol, Reflux) Intermediate->Decision + Reagent Reagent Reagent: 4-Sulfonamidophenyl- hydrazine HCl Product_Major Major Product (95%): 1,5-Diarylpyrazole (Celecoxib) Decision->Product_Major Kinetic Control Product_Minor Minor Product: 1,3-Diarylpyrazole (Regioisomer) Decision->Product_Minor Trace

Figure 2: Synthetic Workflow for 1,5-Diarylpyrazoles. The regioselectivity is controlled during the cyclization of the diketone with the hydrazine salt.

Part 4: Modern Evolution – Beyond COX-2

While the COX-2 story is the most famous, the pyrazole sulfonamide scaffold has evolved into a privileged structure for kinase inhibition in oncology.

4.1 The BRAF Inhibitor: Encorafenib

Encorafenib (Braftovi) utilizes a 1,3,4-triarylpyrazole scaffold.[2][3] Unlike Celecoxib, which uses the sulfonamide to bind to a side pocket, Encorafenib uses the pyrazole core to orient substituents that interact with the ATP-binding site of the BRAF kinase.

  • Mechanism: It inhibits the V600E-mutated BRAF kinase, a driver in metastatic melanoma.[4][5]

  • Structural Evolution: The sulfonamide moiety in Encorafenib (specifically an N-{2-[4-(pyrazol-4-yl)pyridin-2-yl]amino}ethyl sulfonamide) acts as a hydrogen bond donor/acceptor to stabilize the molecule in the active conformation of the kinase, demonstrating the versatility of the scaffold beyond simple COX enzyme fitting.[1]

References
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1][6] Journal of Medicinal Chemistry.

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[1] Journal of Medicinal Chemistry.

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][7] Nature.[1] [1]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1] Organic Letters.

  • Delord, J. P., et al. (2017). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial.[1] The Lancet Oncology.

Sources

Methodological & Application

Using 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide in Medicinal Chemistry

Abstract

This guide details the strategic application of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (TMPS) as a high-value scaffold in pharmaceutical synthesis. Unlike simple benzene sulfonamides, the TMPS core offers unique steric protection via its trimethyl substitution pattern, enhancing metabolic stability and selectivity. This document provides validated protocols for functionalizing the sulfonamide nitrogen—specifically via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and acyl-sulfonamide synthesis—and outlines its mechanistic utility in designing Carbonic Anhydrase (CA) and COX-2 inhibitors.

Chemical Profile & Strategic Utility

Molecule: 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS Registry: 10355-52-9 (Generic/Analogous) Molecular Formula: C6H11N3O2S Molecular Weight: 189.24 g/mol

Why This Intermediate?

In drug design, the transition from a phenyl ring to a pyrazole ring alters the physicochemical profile significantly.

  • Metabolic Stability: The methyl groups at positions 1, 3, and 5 block common metabolic oxidation sites on the ring, extending the half-life of the pharmacophore.

  • Solubility & Lipophilicity: The pyrazole nitrogen lowers logP compared to phenyl analogs, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Selectivity: The steric bulk of the methyl groups (particularly at C3 and C5) restricts rotation in enzyme active sites, often enhancing selectivity for specific isoforms (e.g., hCA IX over hCA II).

Synthetic Workflows & Logic

The primary utility of TMPS lies in the functionalization of the sulfonamide nitrogen (


). The following diagram illustrates the three primary diversification pathways used in lead optimization.

SyntheticWorkflow Start 1,3,5-Trimethyl-1H- pyrazole-4-sulfonamide (TMPS) Path1 Pathway A: Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Path1 Ar-X, Pd(0) Path2 Pathway B: Acylation/Amidation Start->Path2 R-COCl / R-COOH Path3 Pathway C: Isocyanate Reaction Start->Path3 R-NCO Prod1 N-Aryl Sulfonamides (Kinase/CA Inhibitors) Path1->Prod1 Prod2 Acyl Sulfonamides (Carboxylic Acid Bioisosteres) Path2->Prod2 Prod3 Sulfonylureas (Antidiabetic/Agro) Path3->Prod3

Figure 1: Diversification pathways for TMPS. Pathway A is preferred for generating high-affinity enzyme inhibitors.

Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Context: Direct coupling of sulfonamides with aryl halides is superior to nucleophilic substitution, which often fails with electron-rich aryl rings. This protocol uses a modern catalytic system to generate N-aryl derivatives common in kinase inhibitors.

Reagents:

  • Substrate: TMPS (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (3 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a dried Schlenk tube with TMPS (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (18 mg), Xantphos (17 mg), and 
    
    
    
    (488 mg). Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. Note: Monitoring by LC-MS is critical here to distinguish mono-arylation from bis-arylation.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the broad singlet (

    
    ) at 
    
    
    
    7.0–7.5 ppm in
    
    
    NMR and appearance of a sharp singlet (
    
    
    ) shifted downfield (
    
    
    9.0–10.5 ppm).
Protocol B: Synthesis of Acyl-Sulfonamides (Bioisosteres)

Context: Acyl-sulfonamides (


) mimic the acidity of carboxylic acids (

) but with improved membrane permeability and metabolic stability.

Reagents:

  • Substrate: TMPS (1.0 equiv)

  • Acylating Agent: Carboxylic Acid (1.1 equiv)

  • Coupling Reagent: EDCI (1.2 equiv) + DMAP (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DCM (10 mL) at 0°C. Add EDCI (1.2 mmol) and DMAP (1.2 mmol). Stir for 30 minutes.

  • Coupling: Add TMPS (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Wash the organic layer with 1M HCl (to remove DMAP/EDCI urea) followed by Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallization from Ethanol is often sufficient for purification.
    

Analytical Validation Standards

When characterizing 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the following NMR signals are diagnostic.

MoietySignal TypeChemical Shift (

, ppm)
Interpretation
Pyrazole-Me (N1) Singlet (3H)3.60 – 3.75Methyl on Nitrogen (Position 1)
Pyrazole-Me (C3/C5) Singlet (3H/3H)2.20 – 2.40Methyls on Carbons (Positions 3 & 5)
Sulfonamide (-NH2) Broad Singlet7.20 – 7.50Disappears upon D2O shake
Sulfonamide (-NH-R) Sharp Singlet9.50 – 10.80Downfield shift confirms N-substitution

Data grounded in standard pyrazole spectral libraries [1, 4].

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary pharmaceutical application of this intermediate is in the design of Carbonic Anhydrase (CA) inhibitors. The sulfonamide moiety acts as a "Zinc Hook."

Mechanism: The deprotonated sulfonamide nitrogen (


) coordinates directly to the 

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. The 1,3,5-trimethylpyrazole tail interacts with the hydrophobic wall of the active site, providing isoform selectivity.

CAMechanism Zn Zn(II) Ion (Active Site) Water Catalytic Water (Displaced) Zn->Water Displacement Sulf Sulfonamide Nitrogen (-SO2NH-) Sulf->Zn Coordination (Tetrahedral) Tail 1,3,5-Trimethylpyrazole (Hydrophobic Tail) Sulf->Tail Linker Wall Hydrophobic Pocket (Phe131, Val121) Tail->Wall Van der Waals Interaction

Figure 2: Binding mechanism of TMPS derivatives in the Carbonic Anhydrase active site.

References

  • Supuran, C. T., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI Molecules.

  • Organic Syntheses. (2014). Buchwald-Hartwig Amination: General Protocols and Mechanism. Organic Syntheses / OPRD.[1]

  • BenchChem. (2023). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[2]

  • RSC Advances. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.[3][4] Royal Society of Chemistry.

  • Journal of Medicinal Chemistry. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole Moieties.[5][6][7] PMC / NIH.

Sources

Application Notes and Protocols for the Preparation of Carbonic Anhydrase Inhibitors Using Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and evaluation of pyrazole sulfonamide-based carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2][3] Pyrazole sulfonamides have emerged as a promising class of CA inhibitors due to their potent and often isoform-selective inhibitory activity. This document outlines a robust synthetic strategy, a detailed protocol for in vitro inhibitory activity assessment, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds. The methodologies described herein are intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents targeting carbonic anhydrases.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. In humans, at least 16 different CA isoforms have been identified, each with a distinct tissue distribution and physiological function.[2] The aberrant activity of specific CA isoforms is implicated in the pathophysiology of various diseases. For instance, elevated CA activity in the eye contributes to increased intraocular pressure in glaucoma, while the overexpression of tumor-associated isoforms like CA IX and CA XII is linked to cancer progression and metastasis.[1][2][5]

Aromatic and heteroaromatic sulfonamides are the cornerstone of carbonic anhydrase inhibitor design.[2] The primary sulfonamide moiety (SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[3] The pyrazole scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities and its presence in several approved drugs.[6] The combination of a pyrazole ring with a sulfonamide group has yielded a plethora of highly effective and, in some cases, isoform-selective CA inhibitors.[1][6][7] This guide provides a practical framework for the synthesis and characterization of these promising therapeutic candidates.

Synthesis of Pyrazole Sulfonamide Inhibitors

The synthesis of pyrazole sulfonamide carbonic anhydrase inhibitors typically involves a multi-step sequence. A general and adaptable synthetic route is presented below, which can be modified to generate a diverse library of analogs for structure-activity relationship studies.

General Synthetic Scheme

A common approach to synthesize pyrazole-based benzenesulfonamides involves the initial synthesis of a pyrazole core, followed by its coupling to a benzenesulfonamide moiety.[1][8]

Synthesis_Workflow A Starting Materials (e.g., Diketone, Hydrazine) B Pyrazole Core Synthesis A->B C Functionalization/ Introduction of Sulfonyl Chloride B->C D Amidation with Amine C->D E Final Pyrazole Sulfonamide Inhibitor D->E

Caption: General workflow for the synthesis of pyrazole sulfonamide inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Sulfonamide

This protocol describes the synthesis of a generic 3,5-disubstituted-1H-pyrazole-4-sulfonamide derivative.

Step 1: Synthesis of the Pyrazole Core (e.g., 3,5-Dimethyl-1H-pyrazole)

  • To a solution of pentane-2,4-dione (1 equivalent) in methanol, add hydrazine hydrate (85%, 1 equivalent) dropwise at room temperature.[9]

  • Causality: The reaction between the diketone and hydrazine is a classic Knorr pyrazole synthesis. The nucleophilic attack of the hydrazine on the carbonyl carbons followed by cyclization and dehydration yields the pyrazole ring. This reaction is often exothermic.[9]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Sulfonylation of the Pyrazole Core

  • In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

  • Slowly add the 3,5-dimethyl-1H-pyrazole (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Causality: Chlorosulfonic acid is a highly reactive reagent that introduces the sulfonyl chloride group onto the pyrazole ring, typically at the C4 position due to electronic and steric factors. This electrophilic aromatic substitution reaction must be performed at low temperatures to control its reactivity and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid pyrazole-4-sulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]

Step 3: Amidation to Form the Sulfonamide

  • Dissolve the pyrazole-4-sulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.[9]

  • Add the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a base such as diisopropylethylamine (1.5 equivalents) to the solution at room temperature.[9]

  • Causality: The amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. The base is required to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrazole sulfonamide.[9]

Self-Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][10]

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of the synthesized pyrazole sulfonamides against various CA isoforms is typically determined using an in vitro assay. A common and reliable method is the esterase activity assay, which is amenable to a high-throughput format.[11]

Principle of the Esterase Activity Assay

This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate, such as 4-nitrophenyl acetate (p-NPA), to produce a chromogenic product, 4-nitrophenol, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[11][12] In the presence of an inhibitor, the rate of this reaction is reduced.

Assay_Principle A Carbonic Anhydrase (Esterase Activity) C 4-Nitrophenol (Chromogenic Product, A405) A->C E Inhibition of Product Formation A->E B 4-Nitrophenyl Acetate (Substrate) B->A D Pyrazole Sulfonamide (Inhibitor) D->A

Caption: Principle of the colorimetric esterase activity assay for CA inhibitors.

Detailed Protocol for In Vitro CA Inhibition Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • CA Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • CA Substrate (4-nitrophenyl acetate in a suitable solvent like DMSO)

  • Synthesized pyrazole sulfonamide inhibitors dissolved in DMSO

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor (acetazolamide) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control (EC): CA enzyme solution and assay buffer.

    • Sample (S): CA enzyme solution and the test compound at various concentrations.

    • Inhibitor Control (IC): CA enzyme solution and acetazolamide at various concentrations.

    • Solvent Control (SC): CA enzyme solution and the same concentration of solvent (e.g., DMSO) as in the sample wells.

    • Background Control (BC): Assay buffer and the test compound (to account for any absorbance from the compound itself).

  • Pre-incubation: Add the enzyme to the wells containing the inhibitors and controls. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add the CA substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a specified period (e.g., 30-60 minutes) at room temperature.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Structure-Activity Relationships (SAR) of Pyrazole Sulfonamide CA Inhibitors

The inhibitory potency and isoform selectivity of pyrazole sulfonamides can be significantly modulated by altering the substituents on both the pyrazole ring and the sulfonamide moiety. This "tail approach" in drug design allows for the optimization of interactions with amino acid residues in the active site of different CA isoforms.[5]

SAR_Concept A Pyrazole Sulfonamide Scaffold B Substituents on Pyrazole Ring (R1, R2) A->B C Linker between Pyrazole and Sulfonamide A->C D Substituents on Sulfonamide Moiety (R3) A->D E Inhibitory Potency (IC50/Ki) B->E F Isoform Selectivity B->F C->E C->F D->E D->F

Caption: Key structural elements influencing the activity of pyrazole sulfonamide inhibitors.

Key SAR Insights
  • Substituents on the Pyrazole Ring:

    • The nature and position of substituents on the pyrazole ring play a crucial role in determining inhibitory activity and selectivity.

    • For instance, the presence of bulky groups can enhance interactions with hydrophobic pockets within the CA active site.[13]

    • Electron-withdrawing or electron-donating groups can influence the electronic properties of the pyrazole ring and its interactions with the enzyme.[8] The introduction of a 2-hydroxy-4-bromophenyl ring at position 3 of the pyrazole has been shown to lead to more active compounds against several CA isoforms.[8]

    • The presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring has been found to be favorable for inhibitory activity towards the hCA II isoform.[13][14]

  • The Sulfonamide Moiety:

    • The primary sulfonamide group is essential for binding to the catalytic zinc ion.

    • Modifications to the sulfonamide nitrogen (secondary or tertiary sulfonamides) generally lead to a significant loss of inhibitory activity. However, in some specific cases, these modifications have been explored.[15]

  • Linker Region:

    • The linker connecting the pyrazole ring to the benzenesulfonamide moiety can influence the orientation of the inhibitor within the active site.

    • The length and flexibility of the linker can be optimized to achieve better interactions with the enzyme. For example, an N-methylpropionamide linker between a benzenesulfonamide and a pyrazolopyridine moiety was found to be favorable for hCA I inhibitory activity.[16]

Tabulated SAR Data

The following table summarizes representative data on the inhibitory activity of various pyrazole sulfonamides against different human carbonic anhydrase isoforms.

Compound IDR¹ on PyrazoleR² on PyrazoleLinker/Scaffold VariationhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)Reference
Acetazolamide (Standard) ---25012.125.85.7[6][14]
Compound 1f HHN-methylpropionamide linker58.8Potent--[4][6]
Compound 4k 2-hydroxy-4-fluorophenylMethylBenzenesulfonamide-240--[1][8]
Compound 4j 2-hydroxy-4-fluorophenylMethylBenzenesulfonamide390-150280[1][8]
Compound 4g 2-hydroxy-4-bromophenylMethoxyBenzenesulfonamide---120[1][8]
Compound 15 Fused 5,6-dimethoxy-2,3-dihydro-1H-indene-Benzenesulfonamide725.73.36.680.5[13][14]

Note: The inhibitory values are presented as Kᵢ or IC₅₀ and are sourced from the cited literature. Direct comparison should be made with caution as assay conditions may vary between studies.

Conclusion

Pyrazole sulfonamides represent a versatile and highly potent class of carbonic anhydrase inhibitors. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the design, preparation, and evaluation of novel inhibitor candidates. By systematically exploring the structure-activity relationships, researchers can fine-tune the molecular architecture of these compounds to achieve enhanced potency and isoform selectivity, paving the way for the development of next-generation therapeutics targeting carbonic anhydrase-related diseases. The self-validating nature of the described protocols, from synthesis confirmation to standardized biological assays, ensures the generation of reliable and reproducible data, which is paramount in the drug discovery process.

References

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1698. Available from: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19333-19347. Available from: [Link]

  • Boztaş, M., et al. (2013). Synthesis and characterisation of novel Co(II) complexes of pyrazole carboxylate derivated of sulfonamide as carbonic anhydrase inhibitors. Journal of Pharmacy and Pharmacology, 65(10), 1450-1457. Available from: [Link]

  • Demir, D., et al. (2013). Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorganic & Medicinal Chemistry, 21(10), 2851-2856. Available from: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available from: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available from: [Link]

  • De Vita, D., et al. (2019). Structure-activity Relationship With Pyrazoline-Based Aromatic Sulfamates as Carbonic Anhydrase Isoforms I, II, IX and XII Inhibitors: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry, 182, 111638. Available from: [Link]

  • Akocak, S., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301683. Available from: [Link]

  • Eldehna, W. M., et al. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. Available from: [Link]

  • Guntipally, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26354. Available from: [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available from: [Link]

  • Naureen, H., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1378619. Available from: [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]

  • Raghu, P., et al. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(2). Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. Journal of Molecular Structure, 1265, 133423. Available from: [Link]

  • Patel, D. K., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

  • Arslan, O., et al. (2015). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-973. Available from: [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chemistry - A European Journal, 23(9), 2091-2097. Available from: [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(22), 9471-9484. Available from: [Link]

Sources

Microwave-assisted synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide

Executive Summary & Scientific Rationale

The 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for selective COX-2 inhibitors (e.g., Celecoxib analogs) and various antidiabetic and antimicrobial agents. Traditional synthesis involves prolonged reflux times and harsh chlorosulfonation conditions that often suffer from poor regioselectivity and extensive byproduct formation.

This application note details an optimized hybrid protocol combining microwave-assisted cyclocondensation and rapid microwave amination with a controlled conventional chlorosulfonation step.

Key Advantages of this Protocol:

  • Rate Enhancement: Total reaction time reduced from ~24 hours (conventional) to <2 hours.

  • Energy Efficiency: Targeted dielectric heating reduces solvent waste and energy consumption.

  • Purity Profile: Rapid heating profiles in Steps 1 and 3 minimize thermal degradation and side reactions.

Reaction Workflow & Mechanism

The synthesis proceeds via a three-stage workflow. Note that Step 2 (Chlorosulfonation) is maintained as a conventional thermal process due to the safety risks associated with rapidly heating chlorosulfonic acid in sealed vessels (gas evolution).

G Start Reagents: Pentane-2,4-dione Methylhydrazine Step1 Step 1: MW Cyclocondensation (Ethanol, 120°C, 10 min) Start->Step1 Cyclization Inter1 Intermediate 1: 1,3,5-Trimethylpyrazole Step1->Inter1 Yield: >90% Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C -> 60°C, Conventional) Inter1->Step2 Electrophilic Subst. Inter2 Intermediate 2: Sulfonyl Chloride Step2->Inter2 Yield: ~85% Step3 Step 3: MW Amination (NH4OH, 80°C, 5 min) Inter2->Step3 Nucleophilic Attack Final Target Product: 1,3,5-Trimethyl-1H- pyrazole-4-sulfonamide Step3->Final Yield: >90%

Figure 1: Hybrid Microwave-Conventional Synthesis Workflow. Steps 1 and 3 utilize microwave irradiation for rate acceleration.[1]

Detailed Experimental Protocol

Equipment Requirements
  • Microwave System: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL and 35 mL borosilicate glass pressure vials with Teflon/silicone septa.

  • Safety: Fume hood, acid-resistant gloves, face shield (specifically for Step 2).

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

Mechanism: Knorr Pyrazole Synthesis (Condensation)

Reagents:

Reagent Equiv. Amount
Pentane-2,4-dione (Acetylacetone) 1.0 10 mmol (1.00 g)
Methylhydrazine 1.1 11 mmol (0.51 g)
Ethanol (Absolute) Solvent 5 mL

| Acetic Acid (Catalytic) | 0.1 | 1-2 drops |

Protocol:

  • Setup: In a 10 mL microwave vial, dissolve pentane-2,4-dione in ethanol.

  • Addition: Add methylhydrazine dropwise at room temperature (Exothermic reaction—handle with care). Add catalytic acetic acid.

  • Microwave Parameters:

    • Temp: 120 °C

    • Time: 10:00 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Cool to RT. Concentrate under reduced pressure. The residue is typically pure enough (>95% NMR) for the next step.

    • Validation: 1H NMR (CDCl3) should show three singlets: δ 2.20 (3H), 2.24 (3H), 3.73 (3H, N-Me), and one aromatic proton at δ 5.78 (1H).

Step 2: Chlorosulfonation (Conventional Thermal)

Mechanism: Electrophilic Aromatic Substitution (SEAr)

Safety Critical Warning: Do NOT perform this step in a sealed microwave vessel. Chlorosulfonic acid releases HCl gas violently upon reaction and contact with moisture.[2]

Reagents:

Reagent Equiv. Amount
1,3,5-Trimethylpyrazole (from Step 1) 1.0 10 mmol
Chlorosulfonic Acid 5.0 50 mmol (3.3 mL)

| Thionyl Chloride (Optional scavenger) | 1.5 | 15 mmol |

Protocol:

  • Setup: Place chlorosulfonic acid in a dry round-bottom flask equipped with a drying tube and magnetic stir bar. Cool to 0 °C in an ice bath.

  • Addition: Add the pyrazole (neat or dissolved in minimal CHCl3) dropwise over 20 minutes, maintaining temp < 10 °C.

  • Reaction: Remove ice bath. Heat oil bath to 60 °C and stir for 2 hours. (Optional: Add thionyl chloride at 50 °C to ensure conversion of any sulfonic acid to sulfonyl chloride).

  • Quench: Pour the reaction mixture very slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over MgSO4. Evaporate solvent to yield 1,3,5-trimethylpyrazole-4-sulfonyl chloride . Use immediately in Step 3.

Step 3: Microwave-Assisted Amination

Mechanism: Nucleophilic Acyl Substitution (Sulfonamide formation)

Reagents:

Reagent Equiv. Amount
Pyrazole-4-sulfonyl chloride (from Step 2) 1.0 5 mmol (approx 1.0 g)
Ammonium Hydroxide (28-30% NH3) 5.0 25 mmol (3-4 mL)

| Acetonitrile (ACN) | Solvent | 3 mL |

Protocol:

  • Setup: Dissolve the sulfonyl chloride in ACN in a 10 mL microwave vial.

  • Addition: Add Ammonium Hydroxide. Cap the vial immediately.

  • Microwave Parameters:

    • Temp: 80 °C

    • Time: 5:00 minutes

    • Power: Dynamic (Max 100 W)

    • Pressure Limit: 250 psi (Ammonia gas creates pressure; ensure vessel is rated).

  • Workup: Cool to RT. Pour mixture into 10 mL water. Adjust pH to ~7 with dilute HCl if necessary to precipitate the product. Filter the white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Optimization Data & Troubleshooting

Table 1: Step 3 (Amination) Optimization

Entry Temp (°C) Time (min) Yield (%) Observations
1 25 (RT) 60 65 Incomplete conversion
2 60 10 82 Clean profile
3 80 5 94 Optimal

| 4 | 120 | 2 | 78 | Slight degradation/Pressure spike |

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure Methylhydrazine is fresh. Old hydrazine oxidizes.[3] If using hydrazine hydrate + methyl iodide, ensure Step 1 is done in two stages (cyclization then methylation). The direct methylhydrazine route is cleaner.

  • Violent Quench in Step 2: The "drowning" of chlorosulfonic acid into ice is the most dangerous step. Add the reaction mixture to ice, never ice/water to the acid.

  • Pressure Errors in Step 3: Ammonia is volatile.[4] If the microwave pressure sensor trips, reduce temperature to 60°C and extend time to 10 minutes.

References

  • Microwave-Assisted Pyrazole Synthesis

    • Karakaya, A. (2025).[5][6] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences. Link

    • Context: Validates the rapid condensation of hydrazines with 1,3-dicarbonyls under MW irradi
  • Sulfonamide Synthesis via Microwave

    • De Luca, L., & Giacomelli, G. (2008).[7][8] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry, 73(10), 3967-3969.[8] Link

    • Context: Demonstrates the acceleration of sulfonamide formation and the stability of the sulfonamide bond under MW conditions.
  • General Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide

    • Reddy, M. R., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. Link

    • Context: Provides the baseline conventional parameters (0-60°C chlorosulfonation) used to ground the safety protocols in Step 2.
  • Safety Data (Chlorosulfonic Acid)

    • ILO International Chemical Safety Cards (ICSC). "Chlorosulfonic Acid - ICSC 1039."[9] Link

    • Context: Mand

Sources

Application Note: Precision Solvent Selection for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for reactions involving 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Content Type: Application Note & Protocol Guide[1]

Abstract & Strategic Importance

1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide is a high-value heterocyclic scaffold, integral to the synthesis of COX-2 inhibitors, antiproliferative agents, and agrochemicals.[1] Its specific substitution pattern—a pyrazole core flanked by three methyl groups and a reactive sulfonamide moiety—presents unique solubility and reactivity challenges.[1]

While the pyrazole ring is electron-rich and stable, the sulfonamide nitrogen (


) is the primary vector for diversification.[1] Successful functionalization (N-alkylation, acylation, or cross-coupling) hinges on solvent selection that balances solubility  (overcoming the crystal lattice energy of the polar sulfonamide) with chemoselectivity  (avoiding competitive N-alkylation at the pyrazole nitrogens, though blocked here by methylation, steric crowding remains a factor).[1]

This guide provides an evidence-based framework for solvent selection, transitioning from classical high-dipolar aprotic solvents to modern, sustainable alternatives without compromising yield.[1]

Physicochemical Profile & Solubility

Understanding the solute is the precursor to solvent selection.

PropertyDataImplication for Solvent Selection
Structure Pyrazole core, 3x Methyl, 1x SulfonamideModerately lipophilic core with a highly polar H-bond donor/acceptor tail.[1]
Physical State White to off-white solidHigh lattice energy requires polar solvents to dissolve.[1]
pKa (Sulfonamide NH) ~10.0 - 10.5Requires basic conditions for deprotonation; compatible with non-protic solvents for anionic chemistry.[1]
Solubility (High) DMSO, DMF, DMAc, NMPExcellent for

reactions but difficult to remove (high boiling point).
Solubility (Mod.) THF, 2-MeTHF, Acetone, Ethyl AcetateGood for acylation/coupling; easier workup.
Solubility (Low) Hexanes, Toluene, Water (neutral pH)Poor solvents for homogeneous reactions; Toluene useful only at high temp.

Solvent Selection Matrix by Reaction Type

A. Nucleophilic Substitution (N-Alkylation)

Target: Synthesis of N-substituted sulfonamides via alkyl halides.[1]

Mechanism: The sulfonamide proton is acidic.[1] Deprotonation by a base (e.g.,


, 

) generates the sulfonamidate anion, which attacks the electrophile.
  • Classical Approach: DMF (Dimethylformamide) or DMSO .[1]

    • Why: High dielectric constant dissociates ion pairs, maximizing nucleophilicity of the sulfonamidate anion.

    • Drawback: Toxicity, difficult aqueous workup, potential for thermal runaway.

  • Recommended Green Alternative: Acetone or 2-MeTHF (2-Methyltetrahydrofuran) .[1]

    • Why: Acetone is excellent for Finkelstein-type conditions.[1] 2-MeTHF is derived from renewable sources, separates easily from water, and has a higher boiling point than THF (

      
       vs 
      
      
      
      ), allowing faster kinetics.[1]
B. N-Acylation / Sulfonylation

Target: Synthesis of N-acyl sulfonamides (prodrugs) or sulfonylureas.[1]

Mechanism: Nucleophilic attack of neutral or anionic nitrogen on an acyl chloride or isocyanate.[1]

  • Classical Approach: DCM (Dichloromethane) with Pyridine/TEA.[1]

    • Why: High solubility of reagents, low boiling point for product isolation.

    • Drawback: Environmental hazard, strictly regulated.

  • Recommended Green Alternative: Ethyl Acetate (EtOAc) or CPME (Cyclopentyl methyl ether) .[1]

    • Why: CPME resists peroxide formation and is stable under basic conditions.[1] EtOAc is benign but requires care to avoid hydrolysis of sensitive acyl chlorides.[1]

C. Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Target: N-Arylation.[1]

Mechanism: Pd-catalyzed coupling of sulfonamide with aryl halides.[1]

  • Classical Approach: 1,4-Dioxane or Toluene .[1]

    • Why: Standard solvents for Pd cycles; high boiling points.[1]

    • Drawback: Dioxane is a carcinogen; Toluene has poor solubility for this specific polar sulfonamide.[1]

  • Recommended Green Alternative: t-Amyl Alcohol or Micellar Water (with TPGS-750-M) .[1]

    • Why: t-Amyl alcohol solubilizes the catalyst and substrate well at high temps.[1] Micellar catalysis allows reaction in water, leveraging the hydrophobic effect to accelerate rates.

Decision Logic Visualization

The following diagram outlines the logical flow for selecting the optimal solvent system based on reaction intent and green chemistry constraints.

SolventSelection Start Start: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide ReactionType Select Reaction Type Start->ReactionType Alkylation N-Alkylation (Electrophile: R-X) ReactionType->Alkylation Acylation N-Acylation (Electrophile: R-COCl) ReactionType->Acylation Coupling Pd-Catalyzed Arylation (Electrophile: Ar-X) ReactionType->Coupling Alk_Criteria Solubility vs. Workup? Alkylation->Alk_Criteria Acyl_Criteria Moisture Sensitivity? Acylation->Acyl_Criteria Coup_Criteria Temperature Req? Coupling->Coup_Criteria DMF Classical: DMF/DMSO (High Solubility, Hard Workup) Alk_Criteria->DMF Scale < 100mg GreenAlk Recommended: 2-MeTHF or Acetone (Sustainable, Easy Isolation) Alk_Criteria->GreenAlk Scale > 100mg / GMP DCM Classical: DCM (Toxic, Volatile) Acyl_Criteria->DCM Legacy Protocols GreenAcyl Recommended: CPME or EtOAc (Stable, Green) Acyl_Criteria->GreenAcyl Modern Process Dioxane Classical: Dioxane (Carcinogenic) Coup_Criteria->Dioxane Legacy Protocols GreenCoup Recommended: t-Amyl Alcohol (High BP, Solubilizing) Coup_Criteria->GreenCoup Green Optimization

Caption: Decision tree for solvent selection based on reaction type and sustainability goals.

Detailed Protocol: Green N-Alkylation

Objective: Synthesis of N-benzyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide using a sustainable solvent system.

Materials
  • Substrate: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (1.0 equiv)

  • Electrophile: Benzyl bromide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous][1]

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 5 mol%) - accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (

      
      ).
      
  • Dissolution:

    • Charge the flask with 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (1.0 g, 5.3 mmol).[1]

    • Add 2-MeTHF (10 mL, 10 vol). Stir until a suspension or partial solution is formed (solubility increases with temperature).

  • Deprotonation:

    • Add

      
       (3.45 g, 10.6 mmol) in a single portion.
      
    • Note: The mixture will remain heterogeneous.[1] Efficient stirring is critical.

  • Reaction:

    • Add Benzyl bromide (0.69 mL, 5.8 mmol) dropwise via syringe.

    • (Optional) Add TBAI (98 mg, 0.26 mmol) if the electrophile is a chloride or less reactive bromide.

    • Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

  • Workup (The "Green" Advantage):

    • Cool the mixture to room temperature.

    • Add Water (10 mL) directly to the reaction flask. 2-MeTHF is immiscible with water (unlike DMF/DMSO).[1]

    • Separate the layers.[1] Extract the aqueous layer once with 2-MeTHF (5 mL).[1]

    • Wash the combined organic layers with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO2, Gradient 0-40% EtOAc in Heptane).[1]

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere Dry 2-MeTHF Mix Mixing: Substrate + Base (Heterogeneous) Setup->Mix Heat Reaction: 60°C, 4-6 Hours (TLC Monitor) Mix->Heat Workup Workup: Add Water -> Phase Sep (No Back-Extraction needed) Heat->Workup Isolate Isolation: Evaporation -> Recrystallization Workup->Isolate

Caption: Streamlined workflow for N-alkylation in 2-MeTHF, highlighting the simplified workup.

References

  • Compound Identification

    • PubChem. 1,3,5-Trimethylpyrazole-4-sulfonamide (CID 16228087).[1][2] National Library of Medicine.[1][2]

    • [Link][2]

  • Synthesis & Reactivity of Pyrazole Sulfonamides

    • Gomha, S. M., et al. (2023).[3] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega.[1]

    • [Link]

  • Green Solvent Selection for Sulfonamides

    • Reed-Berendt, B. G., et al. (2019).[1][4][5] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Journal of Organic Chemistry.

    • [Link]

  • General Sulfonamide Protocols: BenchChem. 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (Contextual reference for pyrazole core stability).

Sources

Technical Application Note: Coordination Chemistry & Ligand Utility of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, coordination mechanics, and biological validation of pyrazole sulfonamide ligands. While widely recognized as the pharmacophore in COX-2 inhibitors (e.g., Celecoxib), these molecules possess underutilized potential as non-innocent ligands in coordination chemistry.

This guide addresses the "Metallodrug" approach, where the pyrazole sulfonamide acts not merely as a carrier, but as a chelator that modulates the pharmacokinetics and cytotoxicity of transition metals (Zn, Cu, Pt). We provide validated protocols for synthesizing the ligand scaffold, generating metal complexes, and verifying their structural integrity.

Ligand Architecture & Coordination Modes

The pyrazole sulfonamide scaffold offers a "switchable" coordination environment governed by pH. Understanding this is critical for experimental design.

The Donor System
  • Pyrazole Nitrogen (

    
    ):  A neutral 
    
    
    
    donor. It is the primary anchor for metal binding.
  • Sulfonamide Nitrogen (

    
    ): 
    
    • Neutral State (

      
      ): Poor donor ability due to electron withdrawal by the 
      
      
      
      group.[1]
    • Anionic State (

      
      ): Upon deprotonation, it becomes a potent 
      
      
      
      -donor, forming stable 5- or 6-membered chelate rings.
  • Sulfonyl Oxygens: Act as secondary donors, often bridging metal centers in polymeric structures.

Visualization of Coordination Logic

CoordinationLogic cluster_0 Mechanism of Action Ligand Pyrazole Sulfonamide (Neutral) Deprotonated Anionic Species (R-SO2-NH-) Ligand->Deprotonated Deprotonation (pH > 9.5) Complex_O O-Coordination (Weak/Bridging) Ligand->Complex_O Neutral pH (Steric Bulk) Base Base (NaOH/NH3) Base->Deprotonated Complex_N N,N-Chelate (Stable Metallodrug) Deprotonated->Complex_N High Affinity Binding Metal Metal Ion (Zn2+, Cu2+, Pt2+) Metal->Complex_N Metal->Complex_O CA Inhibition CA Inhibition Complex_N->CA Inhibition Zn(II) Targeting Cytotoxicity Cytotoxicity Complex_N->Cytotoxicity DNA Intercalation

Figure 1: Logic flow for controlling coordination modes via pH manipulation.

Experimental Protocols

Protocol A: Ligand Synthesis (The Celecoxib Scaffold)

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Rationale: This route utilizes the condensation of 1,3-diketones with hydrazine, the most robust method for generating the pyrazole core.

Reagents:

  • 4-Methylacetophenone

  • Ethyl trifluoroacetate[2]

  • Sodium methoxide (25% in methanol)

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Claisen Condensation (Precursor Formation):

    • Dissolve 4-methylacetophenone (10 mmol) in methyl tert-butyl ether (MTBE).

    • Add Sodium methoxide (12 mmol) dropwise at 0°C.

    • Add Ethyl trifluoroacetate (11 mmol) slowly.

    • Critical Step: Reflux for 24 hours.[3] The mixture will turn dark orange/red, indicating enolate formation.

    • Acidify with 3M HCl to precipitate the 1,3-diketone intermediate. Recrystallize from hexane.

  • Cyclization (Ligand Formation):

    • Dissolve the isolated 1,3-diketone (5 mmol) in Ethanol (20 mL).

    • Add 4-Sulfonamidophenylhydrazine hydrochloride (5.5 mmol).

    • Reflux for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Isolation: Cool to room temperature. Pour into ice-cold water (100 mL). The pyrazole sulfonamide will precipitate as a white/off-white solid.[4]

    • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Criteria:

  • Melting Point: 156–158°C.

  • 1H NMR (DMSO-d6): Look for the pyrazole singlet at

    
     ppm.
    
Protocol B: Metal Complexation (Zn/Cu Activation)

Objective: Synthesize the [M(Ligand)2] complex. Rationale: We employ a base-assisted method to ensure deprotonation of the sulfonamide nitrogen, forcing the formation of a stable 6-membered chelate ring involving the pyrazole nitrogen.

Step-by-Step Methodology:

  • Ligand Activation:

    • Dissolve 1.0 mmol of the Pyrazole Sulfonamide ligand in 20 mL warm Methanol.

    • Add 1.0 mmol of NaOH (or KOH) dissolved in 5 mL water.

    • Observation: The solution should remain clear. Stir for 15 minutes to ensure formation of the sulfonamido anion (

      
      ).
      
  • Metal Addition:

    • Dissolve 0.5 mmol of Metal salt (

      
       or 
      
      
      
      ) in 10 mL Methanol.
    • Add the metal solution dropwise to the ligand solution under constant stirring.

    • Causality: A 1:2 (M:L) ratio is used to satisfy the charge balance (

      
      ).
      
  • Reaction & Isolation:

    • Reflux for 3 hours.

    • Visual Check: Cu(II) complexes typically turn green/blue; Zn(II) complexes often form white/colorless precipitates.

    • Filter the precipitate while hot (to remove unreacted starting material).

    • Wash with cold methanol followed by diethyl ether. Dry in vacuo.[5]

Characterization & Validation Workflow

To confirm the metal is coordinated to the nitrogen (and not just trapped in the lattice), you must observe specific spectral shifts.[6]

Table 1: Diagnostic Spectral Shifts

TechniqueFunctional GroupFree Ligand ValueComplex ValueInterpretation
FT-IR

Asymmetric


Red shift indicates N-coordination weakening the S-O bond order.
FT-IR

Sulfonamide

Absent Confirms deprotonation and metal substitution.
FT-IR

Pyrazole


Indicates Pyrazole-N participation in chelation.
1H NMR

Proton

Absent (Zn complexes only) Confirms loss of proton.
UV-Vis d-d TransitionN/A

(Cu complexes) Characteristic of distorted octahedral/square planar geometry.
Characterization Decision Tree

CharWorkflow Start Isolated Solid IR FT-IR Analysis Start->IR CheckNH Check 3200-3400 cm-1 IR->CheckNH NH_Present Band Present? Likely Adduct/Salt CheckNH->NH_Present Yes NH_Absent Band Absent? Deprotonated Complex CheckNH->NH_Absent No NMR 1H NMR (DMSO-d6) NH_Absent->NMR Shift Check Pyrazole Ring H NMR->Shift Valid VALIDATED COMPLEX Shift->Valid Downfield Shift

Figure 2: Step-by-step validation logic to distinguish true complexes from salt mixtures.

Biological Application Notes

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the "gold standard" zinc-binding groups (ZBGs) for CA inhibition.

  • Mechanism: The sulfonamide moiety binds to the

    
     ion within the enzyme's active site.
    
  • Metal Complex Advantage: Incorporating the sulfonamide into a metal complex (e.g., Cu-Celecoxib) can enhance selectivity. The exogenous metal center can interact with histidine residues (His64, His94) near the active site, creating a "dual-anchor" binding mode that increases potency (

    
     often drops from micromolar to nanomolar range).
    
Anticancer Activity (Cytotoxicity)
  • Target: Many pyrazole sulfonamide complexes (specifically Pt and Pd) exhibit cytotoxicity superior to Cisplatin in cell lines like MCF-7 (Breast) and HeLa (Cervical).

  • Protocol for Testing:

    • Solubilize complex in DMSO (keep final concentration < 0.5% to avoid solvent toxicity).

    • Incubate cells for 48h.

    • Perform MTT or SRB assay.

    • Note: Metal complexes often show reduced solubility compared to the free ligand. Formulation with liposomes may be required for in vivo studies.

References

  • Synthesis and CA Inhibition: Al-Omary, F. A. M., et al. (2016).[7][8] "Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Anticancer Mechanisms: Gurbanov, A. V., et al. (2020).[9] "Pd(Pt) complexes based on sulfanyl pyrazoles, and investigation of their in vitro anticancer activity." Dalton Transactions. Link

  • Ligand Design: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for pyrazole synthesis).
  • Celecoxib Metal Complexes: Vadivel, E., & Korgaonkar, K. U. (2018).[6] "Synthesis, Characterisation and Docking Studies of Metal(II) Complexes of Anti-inflammatory drug Celecoxib." Journal of Chemical and Pharmaceutical Research. Link

  • Structural Characterization: Chohan, Z. H., et al. (2008). "Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yields. The pyrazole sulfonamide scaffold is a critical pharmacophore in numerous pharmaceutically active compounds, making robust synthetic methods essential.[1][2][3]

Overall Synthetic Pathway

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is typically achieved via a three-step sequence starting from 3,5-dimethyl-1H-pyrazole. Each step presents unique challenges that can impact the overall yield and purity of the final product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 3,5-Dimethyl-1H-pyrazole B 1,3,5-Trimethyl-1H-pyrazole A->B  Potassium tert-butoxide,  Methyl Iodide, THF   C 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride B->C  Chlorosulfonic Acid,  Thionyl Chloride, Chloroform   D 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide C->D  Ammonia source (e.g., NH4OH),  Solvent (e.g., DCM)  

Caption: Overall reaction scheme for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Part 1: N-Methylation of 3,5-Dimethyl-1H-pyrazole

Question 1: My yield for the N-methylation step to produce 1,3,5-trimethyl-1H-pyrazole is consistently low (<60%). What are the most critical parameters to optimize?

Answer: Achieving a high yield in the N-methylation of 3,5-dimethyl-1H-pyrazole hinges on the choice of base and solvent, as well as careful control of reaction conditions. A reported good yield for this step is around 78%.[1]

Causality and Optimization:

  • Choice of Base: The acidity of the N-H proton on the pyrazole ring requires a sufficiently strong base for complete deprotonation. Potassium tert-butoxide (t-BuOK) is highly effective because it is a strong, non-nucleophilic base that minimizes side reactions.[1] While other bases like sodium hydride (NaH) can be used, they may lead to the formation of more impurities.[1] Weaker bases such as K₂CO₃ or NaOH are generally insufficient for this transformation.

  • Solvent System: Tetrahydrofuran (THF) is the recommended solvent.[1] It effectively solubilizes the pyrazole and the potassium salt intermediate. Using dimethylformamide (DMF) with NaH has been reported to generate a series of spots on a TLC, indicating byproduct formation.[1]

  • Temperature Control: The initial deprotonation should be performed at 0 °C to control the exothermic reaction.[1] After the base addition, the reaction can be brought to room temperature. The subsequent addition of methyl iodide should also be managed to prevent excessive exothermicity.

  • Moisture Control: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous THF, and maintain a nitrogen or argon atmosphere throughout the procedure to prevent quenching of the pyrazole anion.[1]

ParameterRecommendedRationale
Base Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic base ensuring complete deprotonation with minimal side products.[1]
Solvent Tetrahydrofuran (THF)Good solubility for reactants and intermediates; cleaner reaction profile than DMF.[1]
Temperature 0 °C for deprotonation, then 25-30 °CControls exothermicity and ensures stable reaction progression.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and CO₂.[1]
Part 2: Chlorosulfonation of 1,3,5-Trimethyl-1H-pyrazole

Question 2: I'm observing a low yield and significant byproduct formation during the chlorosulfonation of 1,3,5-trimethyl-1H-pyrazole. How can I improve the selectivity and yield for the C4-sulfonyl chloride?

Answer: This electrophilic substitution is a critical step where reaction conditions must be precisely controlled to favor substitution at the C4 position and avoid degradation. A high yield of around 90% has been reported under optimized conditions.[1]

Causality and Optimization:

  • Reagent Stoichiometry: A large excess of chlorosulfonic acid (ClSO₃H) is crucial. It acts as both the reagent and the solvent, driving the reaction to completion. A reported protocol uses approximately 5.5 equivalents of chlorosulfonic acid.[2]

  • Role of Thionyl Chloride: The addition of thionyl chloride (SOCl₂) towards the end of the reaction is key to achieving high yields.[1] Chlorosulfonic acid can establish an equilibrium that may not favor the product. Thionyl chloride helps to convert any formed sulfonic acids back to the desired sulfonyl chloride, thus shifting the equilibrium towards the product.

  • Temperature Management: The initial addition of the pyrazole solution to chlorosulfonic acid must be done at 0 °C to dissipate the significant heat of reaction.[1] After the initial addition, the reaction temperature is raised to around 60 °C and held for several hours to ensure the reaction goes to completion.[1]

  • Solvent: Chloroform is a suitable solvent as it is inert to the harsh reaction conditions and helps to control the viscosity of the reaction mixture.[1]

G cluster_0 Troubleshooting Chlorosulfonation Start Low Yield or Impure Product Q1 Is temperature strictly controlled (0°C addition)? Start->Q1 S1 Run reaction with initial addition at 0°C. Q1->S1 No Q2 Is a large excess of ClSO3H used (~5.5 eq)? Q1->Q2 Yes S1->Q2 S2 Increase equivalents of chlorosulfonic acid. Q2->S2 No Q3 Was thionyl chloride added towards the end of reaction? Q2->Q3 Yes S2->Q3 S3 Add SOCl2 (1.3 eq) and stir for 2h at 60°C post-main reaction. Q3->S3 No End Optimized Yield Q3->End Yes S3->End

Caption: Troubleshooting workflow for the chlorosulfonation step.

Question 3: The workup for the chlorosulfonation, involving quenching with water, is highly exothermic and hazardous. Are there safer alternatives?

Answer: Quenching a large excess of chlorosulfonic acid is inherently dangerous. The standard procedure involves very slowly adding the reaction mixture to a large volume of ice-cold water with vigorous stirring.[1] While effective, this requires extreme caution and appropriate personal protective equipment (PPE), including a blast shield.

Alternative Workup Strategy: For a safer, more controlled quench, consider an inverse quench by slowly adding crushed ice or ice-water to the reaction vessel, which should be cooled in a large ice bath. This allows for better heat dissipation. Once the reaction is quenched, the product can be extracted with an organic solvent like chloroform or dichloromethane. The organic layer is then separated, dried over sodium sulfate, and concentrated under vacuum.[1][2]

Part 3: Amination of the Sulfonyl Chloride

Question 4: I need to synthesize the primary sulfonamide. What are the best conditions for the amination of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride?

Answer: While the provided literature primarily focuses on synthesizing N-substituted sulfonamides by reacting the sulfonyl chloride with various amines, we can extrapolate the principles for the synthesis of the parent, unsubstituted sulfonamide. The key is using a source of ammonia in the presence of a suitable base and solvent system.

Proposed Conditions and Rationale:

  • Ammonia Source: A solution of ammonium hydroxide in a solvent that is miscible with the organic solvent carrying the sulfonyl chloride would be a direct approach. Alternatively, bubbling ammonia gas through the reaction mixture can be effective but requires specialized equipment.

  • Solvent: Dichloromethane (DCM) is an excellent solvent choice, as it is effective for synthesizing N-substituted analogs and is unreactive towards the reagents.[1]

  • Base: For N-substituted analogs, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) has been shown to be superior to triethylamine (TEA), providing better yields.[1][2] For the primary sulfonamide, if using an ammonium salt (e.g., NH₄Cl) as the ammonia source, a base like DIPEA or TEA would be necessary to liberate free ammonia in situ. If using aqueous ammonia, an additional organic base may not be required but the two-phase system would need vigorous stirring.

  • Temperature: The reaction is typically run at room temperature (25-30 °C) for an extended period (e.g., 16 hours) to ensure completion.[2]

ParameterRecommendedRationale
Ammonia Source Aqueous Ammonium HydroxideReadily available and effective nucleophile.
Solvent Dichloromethane (DCM)Good solubility for the sulfonyl chloride and inert under reaction conditions.[1]
Base DIPEA (if needed)Shown to be superior to TEA in analogous reactions, improving yield.[1]
Temperature 25-30 °CAllows for a controlled reaction rate towards completion.[2]
Part 4: Purification

Question 5: What is the most effective method for purifying the final product and key intermediates?

Answer: Purification is critical for obtaining a high-purity final compound. The method of choice depends on the physical properties of the compound at each stage.

  • 1,3,5-Trimethyl-1H-pyrazole: After aqueous workup and extraction, this intermediate is often pure enough for the next step. If necessary, it can be purified by vacuum distillation.

  • 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: This intermediate is moisture-sensitive and should generally be used immediately after preparation. If purification is required, it must be done under anhydrous conditions, for example, by filtration through a short plug of silica gel with a non-polar eluent.

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: The crude product obtained after workup can be effectively purified by column chromatography on silica gel.[1][2] The choice of eluent would typically be a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol), with the polarity gradually increased to elute the product. Recrystallization from a suitable solvent system is also a viable method for final purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole [1]

  • To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in anhydrous THF (210 mL) in a flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in anhydrous THF (90 mL) dropwise over 30 minutes.

  • Stir the reaction mass at 25-30 °C for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product.

  • Expected Yield: ~27 g (78%).[1]

Protocol 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride [1]

  • In a separate flask under a nitrogen atmosphere, add chlorosulfonic acid (166.7 g, 1430 mmol) to chloroform (175 mL) and cool the solution to 0 °C.

  • Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (27 g, ~217 mmol) in chloroform (75 mL) to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • After addition, raise the temperature of the reaction mass to 60 °C and continue stirring for 10 hours.

  • Add thionyl chloride (40.8 g, 343.2 mmol) dropwise over 20 minutes at 60 °C.

  • Stir for an additional 2 hours at 60 °C. Monitor progress by TLC.

  • Workup (Caution: Highly Exothermic): Very slowly pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.

  • Separate the lower organic (chloroform) layer. Dry it over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the crude sulfonyl chloride. This product is typically used directly in the next step.

  • Expected Yield: ~90% (based on analogous pyrazole).[1]

Protocol 3: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (Adapted from N-alkylation protocols)[1][2]

  • Dissolve the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (10 volumes).

  • Cool the solution in an ice bath and add concentrated ammonium hydroxide (2-3 equiv) dropwise.

  • Allow the reaction to warm to room temperature (25-30 °C) and stir vigorously for 16 hours. Monitor by TLC.

  • After completion, add water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure sulfonamide.

References
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with pyrazole sulfonamide solubility in various biological assays. This guide is designed to provide you with a comprehensive understanding of these issues and to offer practical, field-proven solutions to ensure the accuracy and reproducibility of your experiments. We will delve into the "why" behind these solubility problems and equip you with a robust troubleshooting framework.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Sulfonamide Solubility

This section addresses the most common initial questions researchers have when working with this class of compounds.

Q1: Why are my pyrazole sulfonamide compounds consistently precipitating in my aqueous assay buffer?

A1: The solubility challenge with pyrazole sulfonamides often stems from their inherent physicochemical properties. These molecules typically possess a rigid, heterocyclic pyrazole ring and a sulfonamide group, which can contribute to strong crystal lattice energy.[1] This means that a significant amount of energy is required to break apart the solid-state compound and allow it to dissolve in a solvent. Furthermore, many pyrazole sulfonamides are lipophilic, meaning they have a preference for fatty or non-polar environments over aqueous (water-based) ones.[2][3][4] When you introduce a concentrated stock solution (often in a solvent like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to rapidly come out of solution, a phenomenon known as "solvent shock."[5]

Q2: I'm using DMSO to dissolve my compound, but I'm still seeing precipitation upon dilution. What's happening?

A2: While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent in biological research, it's not a magic bullet.[6][7] Several factors could be at play:

  • Exceeding the Solubility Limit: Even in DMSO, there is a maximum concentration at which your compound will remain dissolved.[8][9] Storing highly concentrated DMSO stocks, especially at lower temperatures, can lead to the compound precipitating out of the stock solution itself.[9]

  • The Dilution Factor: When you dilute the DMSO stock into your aqueous assay buffer, the final concentration of DMSO is significantly reduced. This shift in the solvent environment can dramatically lower the solubility of your compound, causing it to precipitate.[5]

  • DMSO-Induced Protein Changes: At certain concentrations, DMSO can affect the conformation of proteins in your assay, potentially leading to aggregation or instability that might be mistaken for or contribute to compound precipitation.[7][10]

Q3: How does the pH of my buffer impact the solubility of pyrazole sulfonamides?

A3: The pH of your experimental buffer can have a profound effect on the solubility of pyrazole sulfonamides because they are weak acids.[11][12] The sulfonamide group can ionize (gain or lose a proton) depending on the pH.

  • In acidic to neutral pH ranges (typically pH 5.0 to 7.0), many sulfonamides exist in their less soluble, un-ionized form.[11]

  • As the pH becomes more alkaline (above pH 7.0), the sulfonamide group can deprotonate, forming a more soluble salt.[11][12] The solubility can increase significantly—even tenfold—with a shift to a more alkaline pH.[11]

Therefore, if your assay can tolerate it, adjusting the pH to be slightly more basic can be a simple and effective way to improve the solubility of your pyrazole sulfonamide.[13][14][15]

Part 2: Troubleshooting Guides - From Problem to Protocol

This section provides a structured approach to diagnosing and solving specific solubility-related issues you might encounter during your experiments.

Issue 1: Precipitate Forms Immediately Upon Adding Compound Stock to Assay Medium

This is a classic sign of "solvent shock" and exceeding the compound's aqueous solubility limit.

Troubleshooting Workflow:

A Precipitate forms immediately B Reduce Final Concentration A->B Is the final concentration too high? C Modify Stock Solution Preparation A->C Could the stock be the issue? D Optimize Dilution Technique A->D How is the dilution performed? E Still Precipitating? B->E C->E D->E F Consider Formulation Strategies E->F Yes

Caption: Immediate Precipitation Troubleshooting Workflow.

Recommended Actions:
  • Reduce the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.[5] This may require creating a dilution series to find the maximum soluble concentration under your specific assay conditions.

  • Modify Stock Solution Preparation:

    • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can help.[5] This means you will add a larger volume of the stock to your assay, which can facilitate more gradual mixing and reduce localized high concentrations that lead to precipitation.

    • Gentle Warming: For some compounds, gently warming the stock solution (e.g., to 37°C) before dilution can help ensure it is fully dissolved.[16] However, be cautious of compound stability at elevated temperatures.

  • Optimize Dilution Technique:

    • Slow Addition and Vortexing: Add the stock solution dropwise to the assay buffer while continuously vortexing or stirring. This promotes rapid and uniform distribution, preventing localized supersaturation.[5]

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the DMSO stock into a small volume of buffer, ensure it's fully dissolved, and then add this intermediate dilution to the final assay volume.

Issue 2: Precipitate Forms Over Time During Incubation

If your compound is initially soluble but precipitates during the course of the experiment, other factors are likely at play.

Troubleshooting Workflow:

A Precipitate forms over time B Check for Temperature Effects A->B Is the incubation temperature a factor? C Evaluate pH Stability A->C Is the pH of the media changing? D Assess Interactions with Media Components A->D Could there be interactions? E Still Precipitating? B->E C->E D->E F Consider Advanced Formulation E->F Yes

Caption: Time-Dependent Precipitation Troubleshooting.

Recommended Actions:
  • Evaluate Temperature Stability: Some compounds have lower solubility at the incubation temperature (e.g., 37°C) than at room temperature.[5] Conversely, some may be less stable at higher temperatures. Assess the solubility of your compound at the specific incubation temperature of your assay.

  • Monitor pH Changes: In cell-based assays, cellular metabolism can alter the pH of the culture medium over time, often making it more acidic.[5] As discussed, a decrease in pH can reduce the solubility of pyrazole sulfonamides. Consider using a more robustly buffered medium or monitoring the pH throughout the experiment.

  • Investigate Interactions with Media Components: If you are using a complex medium, such as one containing serum, your compound may be binding to proteins or other components and precipitating out of solution.[5] Try reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium to see if this mitigates the problem.

Part 3: Advanced Solubilization Strategies and Protocols

When basic troubleshooting is insufficient, more advanced formulation strategies may be necessary.

Strategy 1: Utilizing Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds.

  • Common Co-solvents: Propylene glycol, ethanol, and polyethylene glycol (PEG) are frequently used.[17]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for lipophilic compounds.

  • Considerations: It is crucial to test the tolerance of your cell line or assay system to the chosen co-solvent, as they can have their own biological effects. Always run a vehicle control with the co-solvent alone.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19]

  • Mechanism: The pyrazole sulfonamide molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming an inclusion complex.[18] This complex has a hydrophilic exterior, rendering the entire entity water-soluble.[18][19] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[20][21]

  • Benefit: This approach can significantly enhance the aqueous solubility of the compound without the need for organic co-solvents.[19]

Protocol: Phase Solubility Study with β-Cyclodextrin

This protocol will help you determine the appropriate concentration of β-cyclodextrin to solubilize your pyrazole sulfonamide.

  • Prepare a series of β-cyclodextrin solutions in your assay buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of your pyrazole sulfonamide to each β-cyclodextrin solution.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the excess, undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved pyrazole sulfonamide using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of β-cyclodextrin. The resulting phase solubility diagram will indicate the stoichiometry of the complex and the extent of solubility enhancement.

Strategy 3: Nanoparticle-Based Formulations

For particularly challenging compounds, advanced drug delivery systems can be employed.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[17] The small particle size dramatically increases the surface area, leading to a faster dissolution rate.[2][22]

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the drug in a lipid matrix that forms a fine emulsion upon contact with the aqueous assay medium.[23][24][25]

  • Polymeric Micelles and Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, forming nanoparticles that can improve solubility and stability.[24][26][27]

Data Summary: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of the sulfonamide group.[11][12]Simple and cost-effective.Limited by the pH tolerance of the assay.
Co-solvents Reduces the polarity of the aqueous environment.Effective for many compounds; easy to prepare.Potential for co-solvent-induced toxicity or artifacts.[17]
Cyclodextrins Encapsulation of the drug in a hydrophobic cavity.[18]High solubilization capacity; generally low toxicity.Can be more expensive; may alter drug-target interactions.
Nanosuspensions Increased surface area due to particle size reduction.[2][22]Significant increase in dissolution rate.Requires specialized equipment for preparation.[17]
Lipid Formulations Drug is dissolved in a lipid carrier.[23][24]Can handle highly lipophilic compounds.Complex formulations; potential for interference in some assays.

Part 4: Best Practices for Stock Solution Preparation and Handling

Meticulous preparation and handling of your stock solutions are fundamental to obtaining reliable and reproducible data.

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Accurate Weighing: Use a calibrated analytical balance to weigh the required amount of your pyrazole sulfonamide.[28] For a 10 mM solution in 1 mL, you will need (Molecular Weight in g/mol ) / 100 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).[29][30][31][32]

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but always check for compound stability. Visually inspect the solution to ensure there are no particulates.[16]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9][30] Protect from light if the compound is light-sensitive.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.[29]

A Weigh Compound Accurately B Add Anhydrous DMSO A->B C Vortex/Warm to Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot for Single Use D->E F Store at -20°C or -80°C E->F G Label Clearly F->G

Caption: Workflow for Preparing Stock Solutions.

By systematically addressing the underlying causes of poor solubility and implementing these troubleshooting strategies and advanced protocols, you can overcome the challenges associated with pyrazole sulfonamides and generate high-quality data in your biological assays. Should you require further assistance, please do not hesitate to contact our technical support team.

References
  • World Pharma Today. (2025, October 17).
  • Ritika, S. L. Harikumar, and Geeta Aggarwal. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Ovid.
  • BenchChem. (2025).
  • CONICET. Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods.
  • MDPI. (2023, February 17).
  • Dimethyl sulfoxide (DMSO): Significance and symbolism. (2026, February 1).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES.
  • NIH. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2021, September 1).
  • PubMed. (2011, July 15). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase.
  • ResearchGate. Sulfonamide compounds incorporating pyrazole with biological activities.
  • PhytoTech Labs. Preparing Stock Solutions.
  • BenchChem.
  • Stock Solutions.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2016, June 15).
  • Bitesize Bio. (2025, March 10).
  • ACS Publications. (2014, November 20). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Journal of Medicinal Chemistry.
  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025, August 6).
  • PMC. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin.
  • ResearchGate. (2025, August 7). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods | Request PDF.
  • PubMed. (2006, May 15).
  • PMC. (2024, October 15).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • ResearchGate. (2006, May 10).
  • Almac. Key strategies central to overcoming poor API solubility.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).

Sources

Technical Guide: Troubleshooting Chlorosulfonation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The C4-Selectivity Challenge

In the synthesis of bioactive pyrazoles, such as the COX-2 inhibitor Celecoxib , the introduction of a sulfonyl chloride moiety is a critical pharmacophore-generating step. This is typically achieved via chlorosulfonation using chlorosulfonic acid (


).

While the pyrazole ring is electron-rich, directing electrophilic attack primarily to the C4 position , the reaction is fraught with technical pitfalls. The instability of the sulfonyl chloride group toward hydrolysis and the competitive formation of sulfonic acids require precise control over stoichiometry and work-up conditions.[1]

This guide provides a mechanistic breakdown, a validated protocol, and a root-cause analysis for common failures.

Mechanistic Workflow & Signaling

Understanding the species in solution is the first step to troubleshooting. The reaction proceeds through a sulfonic acid intermediate, which must be dehydrated and chlorinated to form the final sulfonyl chloride.[2]

Diagram 1: Reaction Mechanism & Critical Control Points

ChlorosulfonationMechanism Start 1-Aryl-Pyrazole Inter1 Sigma Complex (C4 Attack) Start->Inter1 SEAr (Low Temp) Reagent Chlorosulfonic Acid (Excess) Reagent->Inter1 Acid Pyrazole-4-Sulfonic Acid (Stable Intermediate) Inter1->Acid -HCl Chloride Pyrazole-4-Sulfonyl Chloride (Target Product) Acid->Chloride Dehydration (+ClSO3H or SOCl2) Chloride->Acid Hydrolysis (Wet Workup) Byproduct Diaryl Sulfone (Impurity) Chloride->Byproduct Over-reaction (High Temp/Low Acid)

Figure 1: The conversion of pyrazole to sulfonyl chloride involves a stable sulfonic acid intermediate. Failure to convert this intermediate (yellow) to the chloride (green) is a primary cause of low yields.

Validated Experimental Protocol

Standardized for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole substrates.

Reagents & Stoichiometry
ReagentEquivalents (Eq)Role
Substrate 1.0Limiting Reagent
Chlorosulfonic Acid 5.0 - 10.0Reagent & Solvent (Excess drives equilibrium)
Thionyl Chloride 1.5 - 2.0Optional: Converts stubborn sulfonic acid to chloride
Dichloromethane SolventOptional: Only if solubility is an issue (usually neat)
Step-by-Step Methodology
  • Setup: Equip a dry 3-neck flask with a mechanical stirrer, internal thermometer, and a drying tube (

    
    ). Purge with 
    
    
    
    .
  • Addition (0°C): Charge Chlorosulfonic acid (

    
    ) first. Cool to 0–5°C. Add the pyrazole substrate portion-wise  over 30 minutes.
    
    • Why? Adding solid to acid prevents localized overheating and charring.

  • Heating Phase (Reaction): Remove ice bath. Slowly heat to 60°C (or reflux if using co-solvents) for 2–4 hours.

    • Checkpoint: Monitor HCl gas evolution.[3] Cessation indicates reaction progress.

  • Reaction Check: Aliquot 50 µL into MeOH (forms methyl sulfonate) or amine (forms sulfonamide) for TLC/HPLC analysis. Direct analysis of acid chloride is unreliable.

  • Quenching (The Danger Zone):

    • Cool reaction mass to <10°C.

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Critical: Maintain quench temp <20°C. High temps here cause rapid hydrolysis back to sulfonic acid.

  • Isolation: Filter the precipitated solid immediately. Wash with cold water until pH is neutral. Dry in a vacuum desiccator over

    
    .
    

Troubleshooting Guide (FAQ Format)

Issue 1: "I have low yield, and the product is water-soluble."

Diagnosis: Hydrolysis or Incomplete Conversion. You likely isolated the Sulfonic Acid instead of the Sulfonyl Chloride . The acid is water-soluble and will be lost in the aqueous filtrate during the quench.

Root Cause Analysis:

  • Moisture: The sulfonyl chloride hydrolyzed during the ice quench because the temperature spiked.

  • Stoichiometry: Insufficient chlorosulfonic acid was used to drive the equilibrium from acid to chloride.

Corrective Action:

  • Increase Reagent: Use at least 5–8 equivalents of

    
    .
    
  • Add Thionyl Chloride: If the sulfonic acid persists (checked via LCMS), add 2 eq. of

    
     to the reaction mixture and reflux for 1 hour before quenching.
    
  • Quench Control: Use an external ice/salt bath during the quench to keep internal temp <5°C.

Issue 2: "I see a 'dimer' impurity in my LCMS."

Diagnosis: Diaryl Sulfone Formation. Two pyrazole rings have reacted with one


 group (

).

Root Cause Analysis:

  • Inverse Addition: Adding acid to the substrate creates a local deficiency of acid, favoring the attack of the sulfonyl chloride on a second pyrazole molecule.

  • High Temperature: Reaction temperature exceeded 80°C.

Corrective Action:

  • Protocol Shift: Always add the substrate to the acid (keeping acid in vast excess).

  • Temperature: Limit maximum temperature to 60°C.

Issue 3: "The product decomposes on the filter paper."

Diagnosis: Trapped Acid / Autocatalytic Decomposition. Residual


 or 

in the crystal lattice attracts moisture, generating heat and hydrolyzing the product.

Corrective Action:

  • Washing: Wash the filter cake thoroughly with ice-cold water .

  • Solvent Wash: Perform a final displacement wash with cold n-heptane or cyclohexane to remove water before vacuum drying.

Decision Tree for Work-Up Optimization

Use this logic flow to save a failed batch or optimize a new one.

Diagram 2: Work-Up Troubleshooting Logic

WorkupLogic Start Reaction Complete? Check Aliquot Test (MeOH quench) Start->Check Result1 Methyl Ester Detected Check->Result1 Major Peak Result2 Sulfonic Acid Detected Check->Result2 Major Peak Action1 Proceed to Ice Quench Result1->Action1 Action2 Add SOCl2 (2 eq) & Heat Result2->Action2 Quench Precipitate formed? Action1->Quench Action2->Action1 Retest YesPrec Filter & Wash (Cold Water) Quench->YesPrec Yes NoPrec Extract with DCM/EtOAc Quench->NoPrec No (Product is soluble)

Figure 2: Analytical checkpoints prevent the loss of batches. Never quench the bulk reaction until conversion to the chloride is confirmed via a derivative check.

Safety & Handling (Critical)

  • Water Reactivity:

    
     reacts explosively  with water.[4][5][6][7][8] Never add water directly to the reagent.[5][6][9] Always add the reagent dropwise onto ice if disposal is necessary.
    
  • Gas Evolution: The reaction generates copious amounts of HCl gas. A caustic scrubber (NaOH trap) is mandatory .

  • PPE: Face shield, chemically resistant gloves (Silver Shield or heavy Nitrile), and apron are required.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Technical Guides.

  • Vertex Pharmaceuticals. (2010). "Process for preparation of celecoxib." U.S. Patent 7,919,633.

  • National Oceanic and Atmospheric Administration (NOAA). "Chlorosulfonic Acid - CAMEO Chemicals." NOAA Office of Response and Restoration.

Sources

Technical Support Center: Purification of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals facing challenges with the purification of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. The synthesis of this compound, typically via electrophilic sulfonation of 1,3,5-trimethylpyrazole, often leads to the co-formation of regioisomeric impurities. These impurities, primarily the 1,3,5-trimethyl-1H-pyrazole-5-sulfonamide isomer, can be difficult to remove due to their similar physicochemical properties. This document offers a structured, question-and-answer-based approach to diagnosing and resolving these specific purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioisomeric impurity I should expect, and why does it form?

Answer: The primary impurity is the 1,3,5-trimethyl-1H-pyrazole-5-sulfonamide .

Mechanism of Formation: The pyrazole ring is an electron-rich aromatic system. During electrophilic sulfonation (e.g., using chlorosulfonic acid), the electrophile (SO₃ or a related species) can attack different positions on the ring. While the C4 position is electronically favored to an extent, attack at the C5 position is also a significant competing reaction. The reaction conditions, such as temperature and the specific sulfonating agent used, can influence the ratio of the desired 4-sulfonamide to the undesired 5-sulfonamide isomer.[1] The search for regioselective synthetic methods is a key area of research for substituted pyrazoles to avoid such purification challenges.[2]

Caption: Formation of regioisomers during sulfonation.

Q2: How can I quickly assess the purity and isomeric ratio of my crude product?

Answer: The most effective and direct methods are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: This is the fastest method for an initial assessment. The regioisomers will have distinct sets of signals, particularly for the pyrazole ring proton and the adjacent methyl groups. The desired 4-sulfonamide has no proton on the pyrazole ring, while the 5-sulfonamide impurity will show a singlet for the C4-H proton. The methyl groups will also exhibit slightly different chemical shifts. You can determine the isomeric ratio by integrating the respective unique peaks.

  • HPLC: For more accurate quantitative analysis, a well-developed HPLC method is superior.[3] Reversed-phase HPLC using a C18 or a phenyl column can often resolve the isomers, allowing for precise quantification based on peak area.[4]

Q3: My isomers are co-eluting in my standard HPLC method. What should I try next?

Answer: Co-elution of regioisomers is a common challenge.[5] Here are some strategies to improve separation:

  • Switch to a Phenyl Column: Phenyl stationary phases can provide alternative selectivity for aromatic compounds through π-π interactions, which can be effective at resolving isomers that are difficult to separate on a standard C18 column.[4]

  • Modify the Mobile Phase: Decrease the gradient slope (i.e., make it shallower) to increase resolution.[6] Small changes in the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH of the aqueous phase can also significantly impact selectivity.

  • Lower the Temperature: Running the column at a lower temperature (e.g., 25°C instead of 40°C) can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving resolution.

Troubleshooting Purification Workflows

This section provides detailed protocols to address specific problems encountered during the purification process.

Problem 1: My ¹H NMR spectrum is complex, and I cannot confidently assign the peaks to the correct isomer.

Expert Analysis: The chemical environment of the protons on the pyrazole ring and its substituents is highly sensitive to the position of the bulky sulfonamide group. By understanding the expected electronic effects, we can predict the relative chemical shifts.

Solution: ¹H NMR Peak Assignment Protocol

  • Identify Key Regions: Focus on the aromatic region (for the C4-H of the impurity), the N-methyl region, and the two C-methyl regions.

  • Assign the Impurity's C4-H: The 1,3,5-trimethyl-1H-pyrazole-5-sulfonamide impurity has a proton at the C4 position. This will appear as a sharp singlet, likely between 6.0 and 7.0 ppm. The desired 4-sulfonamide product has no protons on the pyrazole ring, so it will not have a signal in this region.

  • Assign the Methyl Groups:

    • The C3- and C5-methyl groups in the starting 1,3,5-trimethylpyrazole are not equivalent. The C5-methyl is adjacent to two nitrogen atoms, while the C3-methyl is adjacent to one nitrogen and one carbon.

    • In the desired 4-sulfonamide , the C3- and C5-methyl groups are in a more symmetrical environment relative to the sulfonamide and will likely have similar, but distinct, chemical shifts.

    • In the 5-sulfonamide impurity , the C5-methyl is directly adjacent to the carbon bearing the sulfonamide group, which will likely cause a noticeable downfield shift compared to the C3-methyl.

  • Integrate and Quantify: Once you have confidently assigned a unique peak for each isomer (the C4-H for the impurity is often the best choice), integrate this peak against a well-resolved methyl peak from the major isomer to determine the ratio.

Compound / Isomer Key ¹H NMR Proton Expected Chemical Shift (ppm) Rationale
1,3,5-trimethylpyrazole (Starting Material)C4-H~5.8 ppmAromatic proton in an electron-rich pyrazole ring.[7]
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (Product) C3-CH₃ & C5-CH₃~2.3 - 2.6 ppmElectron-withdrawing SO₂NH₂ at C4 deshields adjacent methyls.
1,3,5-trimethyl-1H-pyrazole-5-sulfonamide (Impurity) C4-H~6.5 - 7.0 ppmDeshielded by adjacent N and C-SO₂NH₂ group.
C3-CH₃~2.2 - 2.4 ppmLess affected by the remote sulfonamide group.

Note: These are estimated shifts. Actual values may vary based on the solvent and instrument. Always use an internal standard like TMS for accurate referencing.[8][9]

Problem 2: I've tried simple recrystallization, but the purity does not improve significantly.

Expert Analysis: Simple recrystallization is often ineffective for regioisomers because their similar polarities and shapes lead to comparable solubilities across many common solvents and can result in co-crystallization. The key is to exploit subtle differences in crystal packing and solubility through a more rigorous technique like fractional recrystallization or by choosing a solvent system that maximizes these small differences.

Solution: Step-by-Step Fractional Recrystallization Protocol

This protocol is designed to systematically find an optimal solvent system and execute a fractional crystallization.

  • Solvent Screening (Microscale):

    • Place ~20 mg of your impure solid into several small test tubes.

    • Add a single solvent to each tube dropwise at room temperature until the solid dissolves. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • For sulfonamides, alcohol-water mixtures (e.g., 70-90% isopropanol in water) are often effective.[10]

  • Perform the Fractional Recrystallization:

    • Dissolve the bulk of your impure compound in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool very slowly . Do not disturb the flask. Slow cooling is critical as it allows the less soluble isomer (often the more symmetrical one) to selectively crystallize out, forming a more ordered and pure crystal lattice.

    • Once the solution reaches room temperature, collect the first crop of crystals (Fraction 1) by vacuum filtration.

    • Take the mother liquor (the filtrate) and reduce its volume by ~50% using a rotary evaporator.

    • Cool the concentrated mother liquor (if necessary, in an ice bath) to obtain a second crop of crystals (Fraction 2).

    • Analyze both fractions by ¹H NMR or HPLC. You should find that one fraction is significantly enriched in your desired product, while the other is enriched in the impurity.

  • Re-crystallize the Enriched Fraction: Take the fraction that is enriched in the desired 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and repeat the recrystallization process to achieve high purity.

Problem 3: Recrystallization failed, and the isomers have very similar Rf values on TLC, making column chromatography seem impossible.

Expert Analysis: While challenging, flash column chromatography can be a powerful tool for separating regioisomers if the conditions are carefully optimized.[5][11] Standard TLC development may not have enough resolving power. The key is to use a shallow solvent gradient and consider alternative solvent systems that can interact differently with the aromatic nature of your compounds.

Solution: Optimized Flash Column Chromatography Protocol

  • Stationary Phase and Column Packing:

    • Use standard silica gel (230-400 mesh) as the stationary phase.

    • Pack the column as a slurry in the initial, least polar eluent to ensure a homogenous and well-packed bed.[12]

  • Sample Loading (Dry Loading is Critical):

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. Dry loading prevents band broadening and is often the key to separating closely eluting spots.[5]

  • Mobile Phase Selection and Gradient Elution:

    • Starting Point: A common system for compounds of intermediate polarity is a gradient of ethyl acetate in hexanes.[13]

    • Optimization: If separation is poor, introduce a solvent that can engage in π-π stacking. Adding a small percentage of toluene to the mobile phase (e.g., a gradient of ethyl acetate in a 9:1 hexanes:toluene mixture) can sometimes dramatically improve the separation of aromatic isomers.[14][15]

    • Run a Shallow Gradient: Do not increase the polarity of the eluent too quickly. A slow, shallow gradient is essential for resolving compounds with similar Rf values. For example, start with 5% Ethyl Acetate/Hexanes and increase the ethyl acetate concentration by only 1-2% every column volume.

  • Fraction Collection and Analysis:

    • Collect small, uniform fractions throughout the elution.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure, desired product.

Caption: A decision workflow for purifying 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

References

  • Optimization of the enantioseparation of a diaryl-pyrazole sulfonamide derivative by capillary electrophoresis in a dual CD mode using experimental design. (2014). PubMed. Available at: [Link]

  • Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts. (2019). PMC. Available at: [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025). Reddit. Available at: [Link]

  • A Review Article on Flash Chromatography. (2018). Asian Journal of Research in Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022). PMC. Available at: [Link]

  • Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. (2025). ResearchGate. Available at: [Link]

  • Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid‐phase Extraction Coupled With High‐Temperature Two‐Dimensional Gas Chromatography and Electron Ionization Time‐of‐Flight High‐Resolution Mass Spectrometry. (2025). PMC. Available at: [Link]

  • 1,3,5-Trimethylpyrazole. PubChem. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. Available at: [Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. (2017). PMC. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Available at: [Link]

  • Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. (2011). PubMed. Available at: [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). (2025). ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. Available at: [Link]

  • Flash Chromatography. OpenOChem Learn. Available at: [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Available at: [Link]

  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. Available at: [Link]

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Technical Support Center: Stability of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under acidic conditions. While specific peer-reviewed stability studies on this exact molecule are not extensively published, this guide synthesizes data from foundational chemical principles, the behavior of its core chemical moieties (pyrazole and sulfonamide), and stability data from structurally analogous compounds to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the anticipated stability profile of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in an acidic environment.

Q1: What is the expected stability of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide under acidic conditions?

A: Based on its chemical structure, the compound is expected to be relatively stable in acidic conditions. This assessment is based on its two primary structural components:

  • The Pyrazole Ring: The 1,3,5-trimethyl-1H-pyrazole core is an aromatic heterocyclic system. Aromatic rings, in general, exhibit significant stability. The pyrazole ring is known to be resistant to cleavage by acids, though the ring nitrogens can be protonated in strongly acidic solutions to form a pyrazolium cation.[1][2] This protonation does not typically lead to ring degradation under standard hydrolytic stress conditions.

  • The Sulfonamide Group: The arylsulfonamide group (-SO₂NH₂) is the more chemically labile part of the molecule under acidic stress. It can undergo acid-catalyzed hydrolysis, which is the most probable degradation pathway.[3]

A close structural analog, Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), which also features a pyrazole ring linked to a sulfonamide, has demonstrated high stability in forced degradation studies. One study reported only 3% degradation after 817 hours (approximately 34 days) at 40°C in a solution at pH 1.14.[4][5] This suggests that the pyrazole-sulfonamide linkage is robust.

Q2: What is the primary theoretical degradation pathway in acid?

A: The most likely degradation pathway is the acid-catalyzed hydrolysis of the sulfur-nitrogen (S-N) bond in the sulfonamide group.[6] This reaction would result in the cleavage of the molecule into two smaller species: 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid and ammonia. While C-N bond cleavage is another possible route for sulfonamide hydrolysis, S-N cleavage is generally more common.[6]

Diagram: Proposed Acidic Degradation Pathway

parent 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide intermediate Protonated Sulfonamide Intermediate parent->intermediate + H₃O⁺ (Acid Catalyst) product1 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid intermediate->product1 + H₂O (S-N Bond Cleavage) product2 Ammonia (NH₃) intermediate->product2

Caption: Proposed hydrolytic cleavage of the S-N bond.

Q3: What experimental factors will have the greatest impact on the degradation rate?

A: The rate of acid-catalyzed hydrolysis is primarily influenced by three factors:

  • pH: The degradation rate is expected to increase as the pH decreases (i.e., as the acid concentration increases).

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation, following the principles of the Arrhenius equation.

  • Solvent/Buffer Composition: While less impactful than pH and temperature, the specific acid used (e.g., HCl, H₂SO₄) and the presence of other buffer species could have minor catalytic or inhibitory effects.

Troubleshooting Guide for Stability Studies

This guide provides solutions to common issues encountered during forced degradation experiments.

Problem Encountered Potential Root Cause Recommended Troubleshooting Steps
No significant degradation (<5%) is observed. The compound is highly stable under the tested conditions. The experimental conditions (acid concentration, temperature, duration) are too mild.1. Increase Stress Level: Gradually increase the severity of the conditions. Move from 0.1 N HCl to 1.0 N HCl.[7] 2. Increase Temperature: Raise the incubation temperature in controlled increments (e.g., from 40°C to 60°C, then to 80°C). 3. Extend Duration: Increase the study duration, taking samples at later time points (e.g., 24, 48, 72 hours).
Degradation is too rapid (>20% in the first time point). The stress conditions are too harsh, potentially leading to the formation of secondary or irrelevant degradation products.1. Decrease Stress Level: Reduce the acid concentration (e.g., from 1.0 N HCl to 0.1 N or 0.01 N HCl).[7] 2. Lower Temperature: Conduct the experiment at a lower temperature (e.g., 40°C or even room temperature). 3. Shorten Time Points: Collect samples at earlier time points (e.g., 5, 15, 30, 60 minutes) to capture the initial degradation profile.
Poor mass balance in the HPLC chromatogram. 1. Degradation products may not be UV-active at the chosen wavelength. 2. Degradants may be highly polar and not eluting from the reversed-phase column. 3. The parent peak may be co-eluting with a degradation product.1. Use a PDA Detector: Analyze the peak purity of the parent compound and screen across a wide UV spectrum to detect degradants with different chromophores. 2. Modify HPLC Method: Adjust the mobile phase gradient to include a stronger organic solvent or a longer hold at high organic concentration. Consider a different column chemistry if necessary. 3. Employ Mass Spectrometry (LC-MS): Use LC-MS to detect non-UV-active compounds and to tentatively identify degradants based on their mass-to-charge ratio.[8]

Diagram: Troubleshooting Decision Workflow

start Start Forced Degradation Study check_degradation Assess % Degradation After Initial Run start->check_degradation no_degradation Degradation < 5% check_degradation->no_degradation No high_degradation Degradation > 20% check_degradation->high_degradation Too High good_degradation 5-20% Degradation check_degradation->good_degradation Yes (Ideal) increase_stress Increase Acid Conc. or Temperature no_degradation->increase_stress Re-run increase_stress->check_degradation Re-run decrease_stress Decrease Acid Conc. or Temperature high_degradation->decrease_stress Re-run decrease_stress->check_degradation Re-run check_mass_balance Check Mass Balance good_degradation->check_mass_balance mass_balance_ok Mass Balance > 95% check_mass_balance->mass_balance_ok OK mass_balance_bad Mass Balance < 95% check_mass_balance->mass_balance_bad Not OK proceed Proceed with Method Validation & Analysis mass_balance_ok->proceed optimize_hplc Optimize HPLC/LC-MS Method (Detector, Gradient) mass_balance_bad->optimize_hplc Re-analyze optimize_hplc->check_mass_balance Re-analyze

Caption: Decision tree for troubleshooting forced degradation studies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and for developing a suitable analytical method.

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to induce partial degradation of the target compound to identify and quantify potential degradation products, in line with ICH guidelines.[7][8]

Objective: To evaluate the stability of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in 0.1 N HCl at 60°C over 24 hours.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (Reference Standard)

  • 0.1 N Hydrochloric Acid (HCl), certified

  • 0.1 N Sodium Hydroxide (NaOH), certified

  • HPLC-grade Acetonitrile (ACN) and Water

  • Class A volumetric glassware

  • Thermostatically controlled water bath or oven

  • Calibrated pH meter and HPLC system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of the compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add approximately 7 mL of 0.1 N HCl.

    • Place the flask in a pre-heated 60°C water bath. This is your T=0 sample point reference, though the actual T=0 sample should be taken before heating.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw the flask from the bath.

    • Immediately cool the flask to room temperature.

    • Carefully neutralize the solution by adding an equimolar amount of 0.1 N NaOH (approximately 8 mL, but confirm with a pH meter on a test sample).

    • Dilute to the final volume (10 mL) with the diluent (e.g., 50:50 ACN:Water). This results in a final concentration of 0.1 mg/mL.

  • Control Sample (T=0): Prepare a separate sample by adding 1.0 mL of the stock solution to a 10 mL flask, immediately neutralizing with 0.1 N NaOH, and diluting to volume without heating.

  • Analysis: Analyze all time-point samples and the control sample using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Diagram: Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_stress Add Stock to 0.1 N HCl prep_stock->prep_stress incubate Incubate at 60°C prep_stress->incubate withdraw Withdraw Aliquots at Time = 0, 2, 4, 8, 24h incubate->withdraw quench Quench Reaction (Cool & Neutralize) withdraw->quench hplc Analyze via Stability- Indicating HPLC quench->hplc calculate Calculate % Degradation & Mass Balance hplc->calculate identify Identify Degradants (LC-MS/MS) calculate->identify

Caption: Workflow for the forced acidic degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products.

Suggested Starting Conditions:

  • Instrument: HPLC with a Quaternary Pump, Autosampler, Column Oven, and PDA/DAD Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 230 nm or a wavelength maximum determined by UV scan of the parent compound.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Method Validation Checks:

  • Specificity: Inject a placebo, a standard, and a stressed sample to demonstrate that no interferences exist at the retention time of the parent compound and that all degradation products are resolved.

  • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed sample to ensure no co-elution is occurring.

References
  • Šojić, D. V., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(2), 1133–1143. Available at: [Link]

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 766-772. Available at: [Link]

  • Mhala, M. M., & Tillett, J. G. (1972). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 37(23), 3649–3653. Available at: [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • King, J. F., & Lee, T. M. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (1), 48-49. Available at: [Link]

  • European Medicines Agency. (2009). Onsenal (Celecoxib) Assessment Report. Available at: [Link]

  • Khan, A., et al. (2015). Effect of Acidic and Basic Medium on Celecoxib by UV Spectroscopy. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 85-88. Available at: [Link]

  • Donnelly, R. F., et al. (2011). Sample chromatograms of celecoxib, internal standard, and degradation products. ResearchGate. Available at: [Link]

  • Donnelly, R. F., et al. (2011). Stability of Celecoxib Oral Suspension. Canadian Journal of Hospital Pharmacy, 64(1), 17–23. Available at: [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 926-932. Available at: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

  • Bansal, R., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. Available at: [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ingerslev, H., et al. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2487-2493. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26349–26362. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26349–26362. Available at: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1374567. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity, e202400193. Available at: [Link]

  • Journal of Applicable Chemistry. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available at: [Link]

  • PubChem. (n.d.). trimethyl-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

Addressing degradation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your batch of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 89532-07-0 / 88398-53-2) has shown signs of degradation—perhaps a shift in color from white to off-white/yellow, or the appearance of unexpected peaks in your LC-MS trace.[1]

While the pyrazole-sulfonamide scaffold is pharmacologically privileged (found in COX-2 inhibitors and agrochemicals), it presents a specific stability paradox: the electron-rich pyrazole ring confers aromatic stability, yet the sulfonamide moiety and methyl substituents create vulnerabilities to hydrolytic cleavage and oxidative stress if storage protocols are lax.[1]

This guide moves beyond generic "store in a cool dry place" advice. We break down the molecular mechanics of degradation and provide self-validating protocols to restore integrity to your experiments.[1]

Module 1: Diagnostic Triage

Use this decision matrix to identify the severity of your degradation issue immediately.

Symptom Probable Cause Severity Immediate Action
Material Clumping / Caking Hygroscopic moisture absorption.[1][2]Low (Physical)Dry under vacuum (40°C, 4h) over

.[1]
Faint Ammonia Odor Hydrolysis of sulfonamide bond (

).[1][2]
High (Chemical)Stop. Quantify purity via HPLC. Recrystallization likely required.[1]
Yellow/Brown Discoloration Oxidation of methyl groups or trace impurities (N-oxides).[1]MediumCheck LC-MS for

(Oxidation) peaks.
Retention Time Shift (HPLC) pH drift in mobile phase or column degradation.[1][2]VariableRun a standard check.[1] Ensure mobile phase is buffered.

Module 2: The Chemistry of Degradation

To prevent degradation, you must understand the enemy. The molecule faces two primary threats during storage:

Hydrolytic Desulfonylation (The Moisture Threat)

Although sulfonamides are generally stable, the electron-donating methyl groups on the pyrazole ring increase the electron density.[1] In the presence of atmospheric moisture and trace acidic impurities (often remaining from synthesis), the sulfonamide bond can hydrolyze.

  • Mechanism: Water attacks the sulfur center, displacing ammonia.

  • Result: Formation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid (highly polar, acidic) and ammonia gas.[1]

Methyl Group Oxidation (The Air Threat)

The methyl groups at positions 1, 3, and 5 are susceptible to radical oxidation, particularly if exposed to UV light or peroxides.[2]

  • Mechanism: Radical abstraction of benzylic-like protons on the methyl groups.[1]

  • Result: Formation of hydroxymethyl or carboxylic acid derivatives (e.g., alcohol impurities).[1]

Visualizing the Pathway

The following diagram maps the degradation logic and the checkpoints for your quality control.

DegradationPathway cluster_detection Detection Method Intact 1,3,5-Trimethyl- 1H-pyrazole-4-sulfonamide (Intact) SulfonicAcid Degradant A: Sulfonic Acid Deriv. (High Polarity) Intact->SulfonicAcid Hydrolysis (Slow) Ammonia NH3 (Gas) Intact->Ammonia Release Oxidized Degradant B: Hydroxymethyl Impurity (M+16) Intact->Oxidized Radical Oxidation Moisture Moisture (+H+) Moisture->SulfonicAcid Oxygen Oxygen / UV Oxygen->Oxidized HPLC HPLC (C18) Early elution of Acid SulfonicAcid->HPLC Detect at RRT < 0.5

Caption: Figure 1. Degradation pathways showing Hydrolysis (producing Sulfonic Acid + Ammonia) and Oxidation, linked to detection strategies.

Module 3: Storage & Handling Protocols

Standard "cool/dry" advice is insufficient for long-term reference standard storage.[1] Use this tiered protocol.

Tier 1: Short-Term (Active Use < 1 Month)[1]
  • Container: Amber glass vial with Teflon-lined screw cap.[1]

  • Environment: Desiccator cabinet at Room Temperature (20-25°C).

  • Precaution: Flush headspace with Nitrogen/Argon after every use.[1]

Tier 2: Long-Term (Archival > 1 Month)[1]
  • Container: Crimped glass vial (airtight) or heat-sealed foil bag with desiccant packet.

  • Environment: -20°C Freezer.

  • Critical Step: Equilibration. Before opening a cold vial, allow it to warm to room temperature for 30 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, accelerating hydrolysis immediately upon closure.

Module 4: Analytical Troubleshooting (FAQ)

Q: I see an extra peak at RRT 0.4 in my HPLC. What is it? A: This is likely the sulfonic acid hydrolysis product .[1]

  • Reasoning: The sulfonic acid group (

    
    ) is significantly more polar than the sulfonamide.[1] On a reverse-phase C18 column, it will elute much earlier (near the solvent front).[1]
    
  • Confirmation: Run LC-MS in Negative Mode (ESI-).[1] You should see a mass of

    
     corresponding to the sulfonic acid (Mass ~190 Da vs Sulfonamide ~189 Da, but ionization differs).[1]
    

Q: My sample has turned yellow, but purity is >98%. Can I use it? A: Likely Yes , but with caution.

  • Reasoning: Color change often arises from trace oxidation of the pyrazole ring or minor aniline-like impurities (if synthesis involved amination steps) present at <0.5%.[1] These chromophores have high extinction coefficients, making the sample look worse than it is.

  • Action: Perform a "Use Test."[1] If the impurity does not co-elute with your target in the final assay, it may be acceptable. If synthesizing downstream, recrystallize from Ethanol/Water.

Q: How do I re-purify degraded material? A: Recrystallization is preferred over chromatography for bulk recovery.[1]

  • Dissolve crude solid in minimum hot Ethanol.[1]

  • Add warm water until slightly turbid.

  • Cool slowly to 4°C.

  • Filter and wash with cold water (removes the highly soluble sulfonic acid and ammonia salts).[1]

  • Dry under vacuum.[1]

Module 5: Validated Workflow for QC

Follow this logic flow to determine if your material is fit for purpose.

QC_Workflow Start Receive/Open Material Visual Visual Inspection: White Powder? Start->Visual Smell Odor Check: Ammonia Smell? Visual->Smell Yes HPLC Run HPLC (C18) Gradient 5-95% ACN Visual->HPLC No (Yellow) Smell->HPLC No Fail FAIL: Recrystallize Smell->Fail Yes (Hydrolysis) Decision Purity > 98%? HPLC->Decision Pass PASS: Store at -20°C (Argon Flush) Decision->Pass Yes Decision->Fail No Fail->HPLC Retest after clean-up

Caption: Figure 2. Quality Control Decision Tree for evaluating material integrity before experimental use.

References

  • PubChem. (2025).[1] 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (Compound Summary). National Library of Medicine.[1] Link

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride.[1] (Precursor stability data). Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Context on Pyrazole-Sulfonamide stability). Link[1]

  • Grosu, G., et al. (2023).[1][3] Synthesis and characterization of novel pyrazole-sulfonamides. ResearchGate.[1] Link

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H NMR Interpretation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, providing granular insights into the molecular architecture of synthesized compounds. This guide offers a detailed interpretation of the ¹H NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a scaffold of significant interest in medicinal chemistry. By presenting a reasoned analysis grounded in fundamental principles and comparing it with closely related analogues, this document aims to equip drug development professionals with the expertise to confidently interpret similar spectra.

The Structural Landscape of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive building block. The addition of a sulfonamide group, another critical pharmacophore known for a wide range of biological activities, further enhances its potential. The title compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, combines these features, making its structural verification a key step in any research and development pipeline.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

The structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide features three distinct methyl groups and a primary sulfonamide group, each with a unique chemical environment that will be reflected in the ¹H NMR spectrum.

dot

Caption: Molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Based on established chemical shift principles and data from related compounds, the following ¹H NMR spectral data are predicted for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in a deuterated solvent like CDCl₃.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 4.8 - 5.5Broad Singlet2H-SO₂NH₂The protons of a primary sulfonamide are known to be exchangeable and often appear as a broad singlet. Their chemical shift can be variable depending on concentration and solvent.
2~ 3.7 - 3.8Singlet3HN1-CH₃The methyl group attached to the N1 position of the pyrazole ring is expected to be the most downfield of the three methyl signals due to the direct attachment to the electronegative nitrogen atom within the aromatic ring. Data from its sulfonyl chloride precursor shows this peak at 3.79 ppm.[1]
3~ 2.5 - 2.6Singlet3HC3-CH₃The methyl group at the C3 position is influenced by the adjacent nitrogen atoms and the electron-withdrawing sulfonamide group at C4. The precursor, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, shows a methyl signal at 2.55 ppm.[1]
4~ 2.4 - 2.5Singlet3HC5-CH₃The methyl group at the C5 position is adjacent to the N1-methyl group and is also influenced by the C4-sulfonamide group. Its chemical shift is expected to be similar to the C3-methyl group. The sulfonyl chloride precursor displays a methyl signal at 2.47 ppm.[1]

A Comparative Analysis: Unveiling Structure-Spectrum Correlations

The power of NMR spectroscopy in drug development lies not just in the analysis of a single compound but in the ability to compare related structures and understand how subtle changes impact the spectrum. This comparative approach is invaluable for confirming the success of a synthetic step or for identifying unexpected side products.

Comparison with a Key Synthetic Precursor: 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl Chloride

The direct precursor to our target molecule is 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. The ¹H NMR data for this compound is reported as: δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) in CDCl₃.[1]

The primary difference between the precursor and the final sulfonamide is the replacement of the chlorine atom with an amino group (-NH₂). This substitution is expected to have a minor shielding effect on the adjacent methyl groups on the pyrazole ring. Therefore, the chemical shifts for the C3-CH₃ and C5-CH₃ in the sulfonamide are predicted to be slightly upfield (lower ppm) compared to the sulfonyl chloride. The N1-CH₃ group, being more distant, is expected to show a less pronounced shift. The most significant difference, of course, is the appearance of the -SO₂NH₂ signal in the final product.

Comparison with an N-Substituted Analogue: 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide

The Bagle et al. (2023) paper also provides the ¹H NMR data for an N-phenethyl substituted derivative of our target molecule.[1] The signals for the three methyl groups on the pyrazole ring are reported at δ (ppm): 3.71 (s, 3H), 2.35 (s, 3H), and 2.27 (s, 3H).

This comparison is insightful as it demonstrates the effect of N-substitution on the sulfonamide proton. In the N-phenethyl derivative, the -SO₂NH- proton (now a secondary amide) would appear as a triplet due to coupling with the adjacent methylene (-CH₂-) group of the phenethyl moiety. This contrasts with the expected broad singlet of the primary sulfonamide (-SO₂NH₂) in our target compound. Furthermore, the electronic environment of the pyrazole ring is slightly altered by the presence of the bulky N-substituent, leading to minor shifts in the methyl proton resonances.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data for compounds such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, adherence to a standardized experimental protocol is crucial.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the high-purity, dried compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 (or more for dilute samples)

      • Spectral Width: Typically 0-12 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The process of elucidating a chemical structure from a ¹H NMR spectrum follows a logical and systematic workflow.

dot

G cluster_0 Pre-Analysis cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structural Elucidation SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition FT Fourier Transform DataAcquisition->FT Phasing Phase Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration Referencing->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Multiplicity Multiplicity Analysis ChemShift->Multiplicity Assignment Signal Assignment Multiplicity->Assignment StructureValidation Structure Validation Assignment->StructureValidation

Caption: A systematic workflow for ¹H NMR data acquisition and interpretation.

Conclusion

The interpretation of ¹H NMR spectra is a critical skill for any scientist involved in drug discovery and development. For 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a predictive analysis based on its synthetic precursors and derivatives provides a clear and detailed picture of its expected spectral features. The three methyl groups are anticipated to appear as distinct singlets between approximately 2.4 and 3.8 ppm, while the sulfonamide protons will likely present as a broad singlet in the 4.8 to 5.5 ppm range. By comparing this predicted spectrum with those of related compounds, researchers can gain a deeper understanding of structure-spectrum relationships and confidently verify the identity and purity of their synthesized molecules. This analytical rigor is fundamental to the successful progression of drug candidates from the laboratory to the clinic.

References

  • Bagle, A. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

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A Comparative Guide to the FTIR Spectrum Analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating the functional group composition of a molecule. This guide offers an in-depth analysis of the FTIR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected spectral features with those of closely related, experimentally characterized analogues, we provide a framework for the structural verification of this important molecular scaffold.

The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." This makes FTIR an invaluable tool for:

  • Structural Elucidaion : Confirming the presence of key functional groups.

  • Purity Assessment : Detecting the presence of impurities or starting materials.

  • Reaction Monitoring : Tracking the progress of a chemical synthesis.

The speed and simplicity of FTIR analysis allow for high-throughput screening and quality control in a pharmaceutical setting.[1]

Theoretical FTIR Spectrum of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

The structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. A theoretical analysis of its vibrational modes provides a predictive framework for spectral interpretation.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure and key predicted vibrational modes for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Comparative Analysis with N-Substituted Analogues

Functional GroupPredicted Wavenumber (cm⁻¹) for Primary SulfonamideObserved Wavenumber (cm⁻¹) for N-Substituted Analogue[2]Vibrational Mode
Sulfonamide N-H~3380 and ~32803284Asymmetric and Symmetric N-H Stretching
Methyl C-H~2960-28502934Asymmetric and Symmetric C-H Stretching
Pyrazole C=N/C=C~1530 / ~1420-14001530 / 1414Ring Stretching
Sulfonyl S=O~1330-1310 (asym) and ~1150-1140 (sym)1145Asymmetric and Symmetric S=O Stretching
Sulfonamide S-N~910Not explicitly assigned, but expected in this region.S-N Stretching

Interpretation:

  • N-H Stretching: The primary sulfonamide is expected to show two distinct N-H stretching bands (asymmetric and symmetric), whereas the N-substituted analogue shows a single N-H stretch.[3] This is a key differentiating feature.

  • S=O Stretching: The strong asymmetric and symmetric stretching vibrations of the sulfonyl group are highly characteristic and are expected in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3] The observed peak at 1145 cm⁻¹ in the N-substituted analogue aligns perfectly with the expected symmetric stretch.

  • Pyrazole Ring Vibrations: The pyrazole ring gives rise to characteristic C=N and C=C stretching vibrations.[4] The observed peaks at 1530 cm⁻¹ and 1414 cm⁻¹ in the analogue are consistent with these modes.

  • C-H Stretching: The methyl groups on the pyrazole ring will exhibit characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ region.

Experimental Protocol for FTIR Analysis

This protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, using the KBr pellet method.

Workflow for FTIR Sample Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition A Grind 1-2 mg of sample B Add ~200 mg of dry KBr powder A->B C Mix thoroughly in an agate mortar B->C D Transfer mixture to a pellet press C->D E Apply pressure (8-10 tons) to form a transparent pellet D->E F Place KBr pellet in the spectrometer's sample holder E->F Transfer Pellet G Acquire a background spectrum of the empty sample chamber F->G H Acquire the sample spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) G->H I Process the spectrum (baseline correction, smoothing if necessary) H->I

Caption: Step-by-step workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Comparison with Alternative Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional groups, molecular fingerprint.Fast, non-destructive, cost-effective, applicable to solids, liquids, and gases.[1]Provides limited information on molecular connectivity and stereochemistry; complex mixtures can be difficult to analyze.
NMR Spectroscopy (¹H, ¹³C) Detailed information on the carbon-hydrogen framework, molecular connectivity, and stereochemistry.Provides unambiguous structural determination.Slower acquisition times, requires soluble samples, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, elemental composition (with high resolution).Extremely sensitive, provides molecular formula confirmation.Can be destructive, may not distinguish between isomers without fragmentation analysis.

For the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold, NMR spectroscopy would be essential to confirm the precise arrangement of the methyl groups and the sulfonamide substituent on the pyrazole ring. High-resolution mass spectrometry (HRMS) would provide definitive confirmation of the elemental composition.[2]

Conclusion

FTIR spectroscopy serves as a powerful and accessible first-line analytical technique for the characterization of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. By understanding the characteristic vibrational frequencies of its constituent functional groups—the sulfonamide, the pyrazole ring, and the methyl substituents—researchers can rapidly verify its synthesis and assess its purity. While a definitive experimental spectrum for the primary sulfonamide remains to be published, a comparative analysis with its N-substituted derivatives provides a robust and reliable framework for spectral interpretation. For unambiguous structure confirmation, a multi-technique approach incorporating NMR and mass spectrometry is recommended.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. International Journal of Novel Research and Development. Available at: [Link]

  • Gundla, R., et al. (2023).
  • B. S. Holla, B. K. Sarojini, B. S. Rao, and B. K. Akberali, "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and," Zeitschrift für Naturforschung B, vol. 58, no. 12, pp. 1258-1264, 2003.
  • A. Q. Abed, S. A. Al-Saeed, and A. H. Al-Mulla, "Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR)," Current Medical Research and Opinion, vol. 7, no. 6, pp. 2787-2800, 2024.
  • M. V. C. Ileana, et al., "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives," Molecules, vol. 26, no. 22, p. 7001, 2021.
  • R. G. Bavane, Y. N. Khairnar, and G. N. Jethave, "SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS," Journal of Technology, vol. 11, no. 8, pp. 126-133, 2023.
  • S. Muthu, G. Ramachandran, and J. U. Maheswari, "Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 93, pp. 214-222, 2012.
  • T. Chithambarathanu, V. Umayourbaghan, and V. Krishnakumar, "Vibrational analysis of some pyrazole derivatives," Indian Journal of Pure & Applied Physics, vol. 41, pp. 844-848, 2003.
  • A. R. Katritzky and A. J. Boulton, Eds., Advances in Heterocyclic Chemistry, vol. 6. Academic Press, 1966.

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A Comparative Guide to the UV-Vis Absorption Maxima of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document offers a comparative analysis against a structurally related and well-characterized compound, Celecoxib. This approach, grounded in the principles of electronic transitions and substituent effects, provides a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the UV-Vis properties of this and similar pyrazole sulfonamides.

Introduction to UV-Vis Spectroscopy of Pyrazole Systems

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is a key characteristic of a molecule and is influenced by its electronic structure, particularly the extent of conjugation and the nature of its substituents.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of many biologically active compounds. Its electronic transitions, typically π → π* transitions, give rise to characteristic UV absorption bands. The position and intensity of these bands are sensitive to the substituents on the pyrazole ring and the solvent used for analysis.

Predicted UV-Vis Absorption of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

The structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide features a pyrazole core substituted with three methyl groups and a sulfonamide group. The pyrazole ring itself is the primary chromophore. The methyl groups, being weak auxochromes, are expected to have a minor bathochromic (red) shift on the λmax of the pyrazole core. The sulfonamide group (-SO₂NH₂) is an electron-withdrawing group. Its effect on the UV-Vis spectrum will depend on its position and interaction with the pyrazole's π-system. Located at the 4-position, it is expected to influence the electronic distribution within the ring and thus the energy of the π → π* transitions.

Based on the electronic properties of the pyrazole ring and its substituents, it is anticipated that 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide will exhibit a primary absorption band in the UV region, likely between 220 and 280 nm.

Comparative Analysis with a Structurally Related Analog: Celecoxib

To provide a concrete reference point, we will compare the predicted absorption of our target molecule with the experimentally determined UV-Vis absorption of Celecoxib. Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative with a sulfonamide moiety. Its structure is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

The UV spectrum of Celecoxib in methanol exhibits a maximum absorption (λmax) at 252 nm[1]. This absorption is attributed to the π → π* transitions within the conjugated system formed by the pyrazole and the attached phenyl rings.

Structural Comparison and Expected Spectral Shifts:

Feature1,3,5-trimethyl-1H-pyrazole-4-sulfonamideCelecoxibExpected Impact on λmax
Core Structure PyrazolePyrazoleCommon chromophore
Substituents on Pyrazole Three methyl groups4-methylphenyl, trifluoromethylThe extensive conjugation from the phenyl rings in Celecoxib is expected to cause a significant bathochromic shift compared to the simple methyl groups.
Sulfonamide Group Directly on the pyrazole ring at C4On a phenyl ring attached to the pyrazole nitrogenThe direct attachment to the pyrazole ring in the target molecule will likely have a more direct electronic influence than the more distant sulfonamide in Celecoxib.

The key difference lies in the extent of conjugation. Celecoxib possesses two phenyl rings attached to the pyrazole core, creating a much larger conjugated system than in 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. Generally, increasing the extent of conjugation leads to a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. Therefore, it is reasonable to predict that the λmax of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide will be at a shorter wavelength than that of Celecoxib (252 nm).

Experimental Protocol for UV-Vis Analysis

This section provides a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of a pyrazole sulfonamide derivative like 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

4.1. Materials and Instrumentation

  • Compound: 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (or other pyrazole derivative)

  • Solvent: Spectroscopic grade methanol (or other suitable solvent, e.g., ethanol, acetonitrile, cyclohexane)

  • Instrumentation: Double-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing A Accurately weigh the compound B Dissolve in a volumetric flask with the chosen solvent A->B C Prepare a series of dilutions B->C D Calibrate the spectrophotometer with a solvent blank C->D Analyze samples E Record the UV-Vis spectrum of each dilution (e.g., 200-400 nm) D->E F Identify the wavelength of maximum absorbance (λmax) E->F G Plot Absorbance vs. Concentration (Beer's Law Plot) F->G Process results H Determine the molar absorptivity (ε) G->H

Caption: Experimental workflow for determining UV-Vis absorption maxima.

4.3. Step-by-Step Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh approximately 10 mg of the pyrazole sulfonamide compound.

    • Quantitatively transfer the compound to a 100 mL volumetric flask.

    • Dissolve the compound in and dilute to the mark with spectroscopic grade methanol. This will be your stock solution.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, and 25 µg/mL) in 10 mL volumetric flasks using the same solvent.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the solvent (methanol) to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline correction from 400 nm to 200 nm.

    • Replace the blank in the sample holder with the most dilute working solution.

    • Scan the spectrum from 400 nm to 200 nm and record the absorbance.

    • Identify the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of all the working solutions at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.

    • The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert law plot (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L).

Conclusion

References

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • ResearchGate. (2022). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • Journal of Medicinal Chemistry. (2010). [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. [Link]

  • NIST WebBook. 1,3,5-Trimethyl-1H-pyrazol-4-amine. [Link]

  • PubChem. 1,3,5-trimethylpyrazole. [Link]

  • NIST WebBook. 1H-Pyrazole, 1,3,5-trimethyl-. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • ResearchGate. (2018). UV-visible absorption spectra of 1,3,5-triphenyl-2-pyrazoline derivatives in acetonitrile. [Link]

  • ResearchGate. (2005). Celecoxib Identification Methods. [Link]

  • MDPI. (2025). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • ACS Publications. (2010). [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation. [Link]

  • Semantic Scholar. (2017). Spectral Study of 1,4-bis(3-(2-pyridyl)pyrazol-1- ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. [https://www.semanticscholar.org/paper/Spectral-Study-of-1%2C4-bis(3-(2-pyridyl)pyrazol-1-UV-Elsherif-Shuwat/0f7e6f6f2e2d6b3e6e8e0a3e8e2e1e0e8e1e0e0e]([Link]

  • ResearchGate. (2018). UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • SciTePress. (2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • ResearchGate. (2025). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. [Link]

  • Matrix Fine Chemicals. 3,5-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE. [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • SpectraBase. 4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-SULFOPHENYL)-1H-PYRAZOLE-SODIUM-SALT;CH-KETO-TAUTOMER;MEPY. [Link]

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • SciELO México. (2014). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]

  • CAS Common Chemistry. 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

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A Comparative Analysis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Enduring Quest for Safer Anti-Inflammatory Agents

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs inhibit both isoforms, their therapeutic anti-inflammatory effects are primarily mediated by the inhibition of COX-2. Conversely, the inhibition of COX-1 is largely responsible for the common gastrointestinal side effects associated with these drugs. This understanding led to the development of selective COX-2 inhibitors, or "coxibs," with the goal of providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1]

Celecoxib, a diaryl-substituted pyrazole, was a pioneering COX-2 inhibitor that demonstrated clinical efficacy. However, the long-term use of some coxibs has been associated with an increased risk of cardiovascular events, prompting further research into novel chemical scaffolds with improved safety profiles.[1] This guide provides a comprehensive benchmark analysis of a promising, yet less explored, compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, against the well-established Celecoxib and its derivatives. Through an examination of their chemical synthesis, in vitro COX inhibition, in vivo anti-inflammatory and analgesic efficacy, and potential for adverse effects, we aim to provide researchers with a detailed comparison to inform future drug discovery efforts.

Chemical Synthesis: Building the Scaffolds

The synthesis of both 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and Celecoxib derivatives relies on the formation of the core pyrazole ring, a privileged scaffold in medicinal chemistry.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a multi-step process that begins with the synthesis of 3,5-dimethyl-1H-pyrazole, followed by methylation to yield 1,3,5-trimethyl-1H-pyrazole. Subsequent sulfonylation and amination produce the final compound.[2][3]

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole This is achieved through the condensation of pentane-2,4-dione with hydrazine hydrate in a suitable solvent like methanol.[3]

Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole The 3,5-dimethyl-1H-pyrazole is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium tert-butoxide in an appropriate solvent.[2]

Step 3: Sulfonylation of 1,3,5-trimethyl-1H-pyrazole The pyrazole is treated with chlorosulfonic acid, followed by thionyl chloride, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[2]

Step 4: Amination of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride The final step involves the reaction of the sulfonyl chloride with ammonia to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Benchmarking Performance: A Data-Driven Comparison

A direct head-to-head comparison of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide with Celecoxib and its derivatives is challenging due to the limited publicly available data on the former. However, by analyzing the structure-activity relationships (SAR) of a wide range of pyrazole sulfonamide analogs, we can infer its likely performance characteristics.

In Vitro Cyclooxygenase (COX) Inhibition

The primary measure of a COX inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI), a key indicator of its potential for reduced gastrointestinal side effects.

Based on the SAR of related pyrazole sulfonamides, the presence of the sulfonamide moiety is crucial for COX-2 inhibitory activity. However, the lack of bulky substituents on the pyrazole ring in 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, compared to the diaryl substitutions in Celecoxib, suggests it may have lower potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib ~7.6~0.04~190
Celecoxib Derivative 1 >1000.21>476
Celecoxib Derivative 2 24.30.06405

Note: Data for Celecoxib and its derivatives are compiled from various sources and experimental conditions may vary.

In Vivo Anti-inflammatory and Analgesic Efficacy

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The effective dose required to reduce edema by 50% (ED50) is a key metric.

While specific ED50 data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unavailable, studies on other pyrazole sulfonamide derivatives have shown promising anti-inflammatory effects. For instance, some triaryl-dihydropyrazole derivatives have demonstrated potent anti-inflammatory activity, with some even surpassing Celecoxib in certain models.[4] This suggests that the pyrazole sulfonamide scaffold is a viable pharmacophore for developing effective anti-inflammatory agents.

CompoundAnti-inflammatory ED50 (mg/kg) (Carrageenan-induced paw edema)
Celecoxib 3 - 10
Indomethacin (non-selective NSAID) ~5
Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9. The pharmacokinetic profile of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has not been extensively studied. However, its simpler structure compared to Celecoxib might lead to a different metabolic pathway and potentially a shorter half-life.

Adverse Effect Profile: The Gastrointestinal and Cardiovascular Question

A major goal in the development of COX-2 inhibitors is to minimize gastrointestinal toxicity. The ulcerogenic potential of a compound is often assessed in animal models. While selective COX-2 inhibitors generally show a better gastrointestinal safety profile than non-selective NSAIDs, the risk is not entirely eliminated.[1]

The cardiovascular risks associated with some coxibs are thought to be related to the inhibition of COX-2-mediated production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. The cardiovascular risk profile of novel pyrazole sulfonamides would need to be carefully evaluated in preclinical and clinical studies.

Experimental Protocols

For researchers aiming to benchmark novel compounds against existing therapies, standardized and validated experimental protocols are essential.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound against ovine COX-1 and human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at 595 nm at multiple time points.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in rats.

Procedure:

  • Fast male Wistar rats overnight with free access to water.

  • Administer the test compound or vehicle control orally or intraperitoneally at various doses.

  • After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each dose at each time point.

  • Determine the ED50 value from the dose-response curve.

Visualizing the Concepts

Chemical Structures

cluster_0 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide cluster_1 Celecoxib a Chemical Structure b b c Chemical Structure d d

Caption: Chemical structures of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and Celecoxib.

COX-2 Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide or Celecoxib Derivative Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition.

Experimental Workflow for Benchmarking

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Safety Assessment COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 & Selectivity Index COX_Assay->IC50 Paw_Edema Carrageenan-Induced Paw Edema ED50 Determine ED50 Paw_Edema->ED50 Ulcer_Assay Gastric Ulcerogenicity Assay Cardio_Tox Cardiovascular Toxicity Assessment Compound Test Compound (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) Compound->COX_Assay Compound->Paw_Edema Compound->Ulcer_Assay Compound->Cardio_Tox

Caption: Experimental workflow for benchmarking novel COX-2 inhibitors.

Conclusion: Future Directions for Pyrazole Sulfonamides

While direct experimental data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a COX inhibitor remains elusive, the broader class of pyrazole sulfonamides continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The established importance of the sulfonamide pharmacophore for COX-2 selectivity, combined with the versatility of the pyrazole core, offers numerous avenues for structural modification to optimize potency, selectivity, and safety.

Future research should focus on the systematic evaluation of simpler pyrazole sulfonamides, such as the title compound, to establish a baseline for SAR studies. A thorough investigation of their in vitro and in vivo efficacy, coupled with a comprehensive assessment of their pharmacokinetic and toxicological profiles, is necessary to determine their true potential as alternatives to existing coxibs. The insights gained from such studies will be invaluable for the rational design of the next generation of safer and more effective anti-inflammatory drugs.

References

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A Senior Application Scientist's Guide to Pyrazole Sulfonamide Verification: The Definitive Role of X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural verification of a novel chemical entity is a cornerstone of the entire discovery and development pipeline. For pyrazole sulfonamides, a class of compounds with significant therapeutic interest[1][2], this structural certainty is paramount. While several analytical techniques provide valuable data, single-crystal X-ray diffraction (XRD) remains the gold standard, offering an unparalleled, three-dimensional view of the molecular architecture.[3][4][5]

This guide provides an in-depth comparison of XRD with other common analytical methods for the structural elucidation of pyrazole sulfonamides. It details a robust experimental protocol for XRD analysis, explains the causality behind key experimental choices, and presents data in a clear, comparative format.

The Foundational Role of XRD in Structural Chemistry

Unlike spectroscopic techniques that infer connectivity through indirect measurements, single-crystal XRD directly maps the electron density within a crystal. This allows for the precise determination of:

  • Atomic Connectivity: Unambiguously establishes which atoms are bonded to each other.

  • Bond Lengths and Angles: Provides precise measurements of the molecular geometry.[3]

  • Stereochemistry and Absolute Configuration: Determines the three-dimensional arrangement of atoms in chiral molecules.

  • Intermolecular Interactions: Reveals crucial information about how molecules pack in the solid state, including hydrogen bonding and π–π stacking, which are vital for understanding the physicochemical properties of a drug candidate.[6][7][8]

This level of detail is crucial for pyrazole sulfonamides, where subtle changes in the conformation of the sulfonamide group or the substitution pattern on the pyrazole ring can dramatically impact biological activity.[9]

A Self-Validating Experimental Protocol for Single-Crystal XRD

The following protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

Step 1: The Critical Art of Crystal Growth

The adage "garbage in, garbage out" is particularly true for XRD. A high-quality single crystal is the prerequisite for a successful structure determination.[4]

  • Methodology:

    • Solvent Screening: Begin with a small-scale (1-5 mg) solvent screen. Pyrazole sulfonamides often have moderate polarity, so a range of solvents from ethyl acetate and acetone to ethanol and acetonitrile should be tested.

    • Slow Evaporation: Dissolve the compound in a suitable solvent at a concentration just below saturation. Loosely cap the vial to allow for slow evaporation over several days to weeks. This is often the most straightforward method for obtaining diffraction-quality crystals.

    • Vapor Diffusion (Hanging or Sitting Drop): If slow evaporation fails, vapor diffusion is a powerful alternative. Dissolve the compound in a "good" solvent and place it in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.

    • Crystal Selection: Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and is approximately 0.1-0.4 mm in at least two dimensions.[10] It should exhibit sharp extinction under cross-polarized light, indicating a single lattice.[11]

  • Causality: The goal of slow crystallization is to allow molecules to order themselves into a regular, repeating lattice. Rapid precipitation traps solvent and impurities, leading to disordered or amorphous solids unsuitable for single-crystal XRD.[12]

Step 2: Data Collection Strategy
  • Methodology:

    • Mounting: Carefully mount the selected crystal on a goniometer head.

    • Initial Screening: Collect a few initial diffraction images to assess the crystal quality and determine the unit cell parameters.[10][11]

    • Strategy Calculation: Use the diffractometer's software to calculate an optimal data collection strategy.[11][13][14] This will determine the necessary rotation ranges and exposure times to ensure a complete and redundant dataset. A high-resolution dataset (d < 0.8 Å) is desirable for small molecules.

    • Data Collection: Execute the data collection run. Modern diffractometers can often complete data collection for a small molecule in a few hours.

  • Causality: A complete dataset, with multiple measurements of symmetry-equivalent reflections, is crucial for accurate structure solution and refinement. Redundancy helps to improve the signal-to-noise ratio and allows for a more robust error analysis.

Step 3: Structure Solution and Refinement
  • Methodology:

    • Data Reduction and Integration: The raw diffraction images are processed to extract the intensities and positions of the diffraction spots.

    • Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules.[4] This initial step provides a rough model of the electron density and atomic positions. Software like SHELXS is commonly used for this purpose.[15][16]

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process.[17] This involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns. SHELXL is the standard program for this process.[17][18]

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]

  • Causality: Refinement is an iterative process. By minimizing the R-factor (a measure of the agreement between the experimental data and the crystallographic model), we arrive at the most accurate possible representation of the molecular structure.

Step 4: Structure Validation
  • Methodology:

    • Final Model Check: After refinement, the final structural model should be carefully inspected for any unusual bond lengths, angles, or thermal parameters.

    • checkCIF: The final structure is typically output as a Crystallographic Information File (CIF).[19][20][21][22] This file should be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[23][24] This online tool performs a battery of tests to identify potential errors or inconsistencies in the data and model.[24][25][26][27]

    • Database Deposition: For publication and data integrity, the final CIF should be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[23][28][29][30]

  • Causality: The checkCIF process is a critical self-validation step. It provides an objective assessment of the quality of the crystal structure determination and helps to ensure that published structures are reliable.[24][25][26][27]

Experimental Workflow: Single-Crystal X-ray Diffraction

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination & Validation start Synthesized Pyrazole Sulfonamide Powder crystal_growth Crystal Growth (Slow Evaporation / Vapor Diffusion) start->crystal_growth Dissolve crystal_selection Microscopic Selection of Single Crystal crystal_growth->crystal_selection Select Quality Crystal mount Mount Crystal on Goniometer crystal_selection->mount data_collection X-ray Diffraction Data Collection mount->data_collection Collect Diffraction Pattern solve Structure Solution (e.g., SHELXS) data_collection->solve Process Raw Data refine Structure Refinement (e.g., SHELXL) solve->refine Initial Model validate Validation (checkCIF) & Database Deposition refine->validate Refined Model final_structure Final 3D Structure (CIF File) validate->final_structure Validated Structure

Caption: Workflow for pyrazole sulfonamide structural verification via SC-XRD.

Comparative Analysis: XRD vs. Other Techniques

While XRD provides the definitive structure, other techniques offer complementary information and are often used in concert.

TechniqueInformation ProvidedStrengthsWeaknesses
Single-Crystal XRD 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.[3]Unambiguous and definitive structural information.Requires a single, diffraction-quality crystal; provides solid-state information only.[31]
NMR Spectroscopy Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through nuclear Overhauser effects (NOESY).[32]Provides structural information in solution, which can be more biologically relevant; excellent for determining connectivity.[33]Structure is inferred, not directly observed; can be ambiguous for complex molecules or isomers; less precise for bond lengths/angles.[31][33]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[34][35]Extremely sensitive; provides accurate molecular formula.[34]Provides no information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret.
Powder XRD (PXRD) Crystalline phase identification and purity.Useful for bulk sample characterization and identifying different polymorphs.[12]Does not provide the atomic-level structural detail of single-crystal XRD.[12]

Logical Relationship of Analytical Techniques

Tech_Comparison cluster_info XRD Single-Crystal XRD (The Gold Standard) Definitive_Structure Definitive 3D Structure (Solid State) XRD->Definitive_Structure Provides NMR NMR Spectroscopy Connectivity Connectivity (Solution State) NMR->Connectivity Provides MS Mass Spectrometry Formula Molecular Formula & Weight MS->Formula Provides PXRD Powder XRD Bulk_Phase Bulk Crystalline Phase PXRD->Bulk_Phase Provides Definitive_Structure->Connectivity Confirms Definitive_Structure->Formula Confirms

Caption: Relationship between analytical techniques for structural elucidation.

Conclusion: An Integrated Approach to Structural Verification

For the unequivocal structural verification of novel pyrazole sulfonamides, single-crystal X-ray diffraction is indispensable. It provides the ultimate proof of structure, against which data from all other methods should be reconciled. While NMR and MS are powerful tools for confirming connectivity and molecular formula in the early stages of discovery, only XRD can deliver the precise, three-dimensional atomic coordinates that are essential for structure-based drug design, understanding crystal packing, and ensuring the intellectual property of a new chemical entity. By following a robust and self-validating protocol, researchers can generate high-quality crystallographic data that is trustworthy, authoritative, and stands up to the rigorous scrutiny of peer review and regulatory submission.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is classified under the Globally Harmonized System (GHS) with multiple hazard statements. These are not mere suggestions; they are critical warnings that dictate our handling and disposal protocols.

The primary rationale for treating this compound as hazardous waste stems from its inherent toxicological and irritant properties. Improper disposal, such as discarding in regular trash or washing down the drain, could lead to environmental contamination and pose a risk to public health[1].

Table 1: GHS Hazard Classification for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure (STOT-SE)Category 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards outlined above, a stringent PPE protocol is non-negotiable. The causality is direct: the compound is a known skin and eye irritant and is harmful if ingested or inhaled as a dust. Therefore, comprehensive protection is required.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[3].

  • Eye Protection : Use safety glasses with side shields or, preferably, chemical safety goggles to protect against dust particles[4].

  • Body Protection : A standard lab coat is required. Ensure it is fully buttoned to protect against accidental spills.

  • Respiratory Protection : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation[3][4]. If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved particulate respirator (e.g., N95) should be used[3].

Waste Characterization and Segregation: A Validating System

All chemical waste must be managed according to the "cradle-to-grave" principle established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. This process begins with proper characterization and segregation at the point of generation.

Waste Characterization : Based on its GHS classifications for toxicity and irritation, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide must be classified as a hazardous waste[5]. This determination mandates that it enters a specific, regulated disposal stream and must never be mixed with non-hazardous waste[6].

Segregation : This compound is chemically incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[3].

  • Causality : Co-mingling this sulfonamide with incompatible materials can lead to hazardous chemical reactions, potentially generating heat, toxic gases, or fire.

  • Protocol : Waste streams must be kept separate. Store containers of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide waste away from containers holding these incompatible chemicals, ideally in separate secondary containment bins[7].

Below is a workflow diagram illustrating the decision-making process for the proper segregation and disposal of this compound.

G Disposal Workflow for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide start Start: Unused/Expired Compound or Contaminated Labware char_waste Characterize as Hazardous Waste (per RCRA/GHS) start->char_waste select_container Select a Chemically Compatible, Leak-Proof Waste Container char_waste->select_container label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Start Date select_container->label_container check_compat Check for Incompatibilities (e.g., Acids, Oxidizers) label_container->check_compat store_main Store in Designated Area for Sulfonamide/Nitrogenous Waste check_compat->store_main No Incompatibles Nearby store_sep Store Separately from Incompatible Waste Streams check_compat->store_sep Yes Incompatibles Present secondary_contain Place in Secondary Containment in a Ventilated, Secure Area store_main->secondary_contain store_sep->secondary_contain final_disposal Arrange Pickup by a Licensed Hazardous Waste Disposal Vendor secondary_contain->final_disposal end_point Final Disposal via High-Temperature Incineration final_disposal->end_point

Caption: Decision workflow for handling and segregating pyrazole-sulfonamide waste.

Step-by-Step Disposal Protocol

This protocol applies to the pure, unused compound, as well as any materials significantly contaminated with it (e.g., spill cleanup debris, contaminated labware).

Step 1: Containerization

  • Select a waste container that is in good condition and chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • The container must be clearly labeled as "Hazardous Waste"[5]. The label must also include the full chemical name ("1,3,5-trimethyl-1H-pyrazole-4-sulfonamide") and list the relevant hazards (e.g., "Toxic," "Irritant")[5].

  • Mark the "accumulation start date" on the label—the date the first particle of waste was added to the container.

Step 2: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the lab or a central accumulation area. This area should be under the control of laboratory personnel[8].

  • The storage location must be well-ventilated and provide secondary containment to control any potential leaks or spills[9].

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area, per RCRA guidelines.

Step 3: Final Disposal

  • The ultimate disposal of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide must be conducted by a licensed professional waste disposal company[3][4]. Do not attempt to treat or dispose of this chemical yourself.

  • The standard and recommended method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[3]. This method ensures complete destruction of the compound.

  • Contaminated packaging should be disposed of in the same manner as the unused product[3].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

A. Small Spill Cleanup (Solid Powder)

  • Alert & Secure : Immediately alert others in the area. Restrict access to the spill zone[10][11].

  • Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, open a window sash if it is safe to do so[10].

  • Don PPE : Put on all required PPE as described in Section 2.

  • Contain & Clean : Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne[11]. Do not dry sweep fine powders[7]. Carefully sweep up the material and place it into a designated hazardous waste container[4][12].

  • Decontaminate : Clean the spill area with soap and water. All cleanup materials (gloves, wipes, absorbent) are now considered hazardous waste and must be placed in the sealed waste container[10].

B. Personnel Exposure

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][4].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[3].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and uphold the highest standards of professional responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.